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  • Product: 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid
  • CAS: 1215503-74-4

Core Science & Biosynthesis

Foundational

Analytical Characterization of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic Acid: A Whitepaper on Mass Determination and Analytical Workflows

Executive Summary In modern drug discovery, bifunctional building blocks are the architectural foundation of targeted therapeutics, including PROTACs and complex small-molecule inhibitors. 6-(Piperidin-4-ylmethoxy)pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional building blocks are the architectural foundation of targeted therapeutics, including PROTACs and complex small-molecule inhibitors. 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid (CAS: 1215503-74-4) is a prime example of such a scaffold[1]. It features a basic piperidine ring linked via a methoxy ether bridge to a picolinic acid (pyridine-2-carboxylic acid) moiety.

As a Senior Application Scientist, I frequently encounter the need to rigorously characterize such intermediates. A common pitfall in early-stage development is the conflation of average molecular weight with monoisotopic exact mass. This whitepaper provides an in-depth mechanistic guide to the exact mass determination, ionization behavior, and validated mass spectrometry (MS) workflows required to unambiguously characterize this compound.

Physicochemical Profiling: Average Molecular Weight vs. Exact Mass

To design a self-validating analytical protocol, we must first establish the fundamental physicochemical parameters of the molecule. In mass spectrometry, the distinction between average molecular weight and monoisotopic exact mass dictates the choice of instrumentation and data interpretation[2].

  • Average Molecular Weight (236.27 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of each element. This value is used for stoichiometric calculations during synthesis and formulation.

  • Monoisotopic Exact Mass (236.1161 Da): Calculated using the mass of the most abundant, lightest isotope of each element (e.g., 12 C = 12.00000 Da, 1 H = 1.007825 Da). High-Resolution Mass Spectrometry (HRMS) relies exclusively on this value to determine elemental composition.

The difference between a molecule's exact mass and its nominal (integer) mass is known as the mass defect . For this compound, the mass defect is +0.1161 Da, driven primarily by the high number of hydrogen atoms, which have a positive mass defect[3].

Quantitative Data Summary
ParameterValueAnalytical Relevance
Chemical Formula C 12​ H 16​ N 2​ O 3​ Defines elemental composition.
Average Molecular Weight 236.27 g/mol Used for molarity and yield calculations.
Nominal Mass 236 DaUsed in low-resolution MS (e.g., single quadrupole).
Monoisotopic Exact Mass 236.1161 DaTarget for HRMS (Orbitrap/TOF) structural confirmation.
Theoretical[M+H] + 237.1234 m/zPrimary ion observed in positive Electrospray Ionization (ESI+).
Theoretical [M-H] 235.1088 m/zPrimary ion observed in negative Electrospray Ionization (ESI-).

High-Resolution Mass Spectrometry (HRMS) Methodology

To achieve sub-5 ppm mass accuracy—the gold standard for confirming elemental composition—we utilize an Orthogonal Acceleration Time-of-Flight (oa-TOF) or Orbitrap mass spectrometer[4]. The following protocol is designed as a self-validating system: it incorporates an internal lock-mass to dynamically correct for instrumental thermal drift during acquisition.

Step-by-Step HRMS Protocol (ESI-QTOF)
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid is not merely a solvent modifier; it provides an abundant source of protons to drive the equilibrium toward the protonation of the highly basic piperidine nitrogen (pKa ~10), maximizing ESI+ ionization efficiency.

  • Lock-Mass Infusion: Continuously infuse Leucine Enkephalin (exact mass [M+H] + = 556.2771) via a secondary reference sprayer.

    • Causality: The data system uses this known reference peak to continuously recalibrate the mass axis in real-time, ensuring the mass error remains < 5 ppm.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Acquire data in MS1 mode over a mass range of 50–1000 m/z with a resolving power of 30,000 FWHM.

  • Data Processing: Extract the ion chromatogram for m/z 237.1234. Calculate the mass error ( Δ ppm) between the observed and theoretical exact mass.

HRMS_Workflow A Sample Preparation (1 µg/mL in 50% ACN + 0.1% FA) B Electrospray Ionization (ESI+) Protonation of Piperidine Nitrogen A->B C Lock-Mass Calibration (Real-time <5 ppm correction) B->C D High-Resolution Mass Analysis (QTOF or Orbitrap) C->D E Data Processing Exact Mass: 236.1161 Da D->E

Step-by-step workflow for HRMS analysis of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid.

Mechanistic Insights into Ionization and Fragmentation (MS/MS)

A true understanding of a molecule extends beyond its intact mass; we must understand how it falls apart. When the[M+H] + precursor ion (m/z 237.1234) is subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), it undergoes predictable, mechanistically driven fragmentation pathways.

Fragmentation Causality
  • Pathway A (Ether Cleavage): The ether linkage connecting the piperidine and pyridine rings is a prime site for heterolytic cleavage. This typically results in the loss of the piperidine moiety, yielding a product ion corresponding to the pyridine-2-carboxylic acid fragment.

  • Pathway B (Decarboxylation): Picolinic acids (pyridine-2-carboxylic acids) are highly prone to decarboxylation under CID conditions. The loss of a neutral CO 2​ molecule (-43.9898 Da) from the precursor ion yields a highly stable product ion at m/z 193.1336.

Fragmentation_Logic Parent [M+H]+ Precursor Ion m/z 237.1234 Frag1 Ether Cleavage Loss of Piperidine derivative Parent->Frag1 Frag2 Decarboxylation Loss of CO2 (-43.9898 Da) Parent->Frag2 Product1 Product Ion A Pyridine-2-carboxylic acid fragment Frag1->Product1 Product2 Product Ion B m/z 193.1336 Frag2->Product2

Mechanistic MS/MS fragmentation pathways under Collision-Induced Dissociation (CID).

Routine LC-MS Workflow for Purity Assessment

While HRMS is required for structural elucidation, routine Liquid Chromatography-Mass Spectrometry (LC-MS) using a Single Quadrupole detector is the workhorse for daily purity checks and average molecular weight confirmation.

Step-by-Step LC-MS Protocol
  • Column Selection: Use a sub-2 µm C18 Reverse Phase column (e.g., 2.1 x 50 mm) to ensure sharp peak shapes for basic compounds.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a fast ballistic gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

    • Causality: The highly polar nature of the carboxylic acid and basic piperidine means the compound will elute relatively early. The fast gradient ensures the compound is swept from the column efficiently, minimizing peak tailing caused by secondary interactions with unendcapped silanols on the stationary phase.

  • Detection: Monitor the nominal mass [M+H] + at m/z 237 and UV absorbance at 254 nm (optimal for the pyridine chromophore).

References

  • "6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid_化工百科" - Chembk. 1

  • "Mass (mass spectrometry) - Wikipedia" - Wikipedia. 2

  • "Exact Mass Measurement - A Powerful Tool in Identification and Confirmation" - Waters.

  • "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies" - Chromatography Online. 3

  • "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information" - PMC. 4

Sources

Exploratory

in vitro biological activity of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

An In-depth Technical Guide to the In Vitro Biological Activity of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid This guide provides a comprehensive framework for investigating the in vitro biological activity of t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Biological Activity of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

This guide provides a comprehensive framework for investigating the in vitro biological activity of the novel compound, 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid. Given the absence of extensive public data on this specific molecule, this document leverages established knowledge of structurally related compounds to propose a robust, hypothesis-driven approach for its characterization. We will explore two primary, plausible mechanisms of action—inhibition of Lysine Specific Demethylase 1 (LSD1) and agonism of the G-protein coupled receptor 142 (GPR142)—and provide detailed protocols for a tiered in vitro evaluation strategy.

Introduction to the Compound and Core Hypotheses

The molecule 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid possesses a distinct chemical architecture, featuring a pyridine-2-carboxylic acid core linked to a piperidin-4-ylmethoxy side chain. This scaffold is prevalent in medicinal chemistry, with different substitutions on the pyridine ring leading to a diverse range of biological activities.[1][2] The pyridine ring's aromatic and electron-deficient nature facilitates interactions with biological targets, while the carboxylic acid group can participate in hydrogen bonding and metal coordination, making it a valuable feature for enzyme inhibition.[1]

Based on a thorough analysis of publicly available scientific literature, two primary hypotheses emerge for the potential biological activity of this compound:

  • Hypothesis 1: Inhibition of Lysine Specific Demethylase 1 (LSD1). Structurally analogous compounds, specifically those containing a 3-(piperidin-4-ylmethoxy)pyridine core, have been identified as potent and selective inhibitors of LSD1.[3][4] LSD1 is a key epigenetic regulator and a validated drug target in oncology.[3][4] The structural similarity suggests that our target compound may bind to the active site of LSD1.

  • Hypothesis 2: Agonism of G-protein Coupled Receptor 142 (GPR142). The broader class of pyridine carboxylic acid derivatives has been explored for various therapeutic targets, including metabolic diseases.[1] GPR142, a GPCR predominantly expressed in pancreatic β-cells, is a key regulator of glucose-dependent insulin secretion.[5][6][7] Synthetic agonists of GPR142 are being investigated as novel treatments for type 2 diabetes.[5][6][7] The physicochemical properties of our target compound make it a plausible candidate for interaction with GPCRs like GPR142.

This guide will now delve into the specifics of each hypothesis, presenting the evidence from related compounds and outlining a comprehensive in vitro testing strategy.

Potential as a Lysine Specific Demethylase 1 (LSD1) Inhibitor

Background and Rationale

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4), leading to transcriptional repression.[4] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[4] Research has uncovered a class of 3-(piperidin-4-ylmethoxy)pyridine derivatives that act as potent LSD1 inhibitors with Ki values as low as 29 nM.[4] These compounds have demonstrated the ability to increase cellular H3K4 methylation and inhibit the proliferation of leukemia and solid tumor cells with EC50 values in the nanomolar range, while showing minimal effects on normal cells.[3][4]

Molecular docking studies of these analogs suggest that the central pyridine ring engages in favorable interactions with the flavin ring and key residues in the LSD1 active site.[3] The piperidin-4-ylmethoxy group also plays a crucial role in binding.[3] Given that 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid shares this core structure, it is critical to evaluate its potential as an LSD1 inhibitor.

Proposed In Vitro Evaluation Workflow for LSD1 Inhibition

The following diagram outlines a proposed workflow for assessing the compound's activity against LSD1.

LSD1_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Cellular Activity enzymatic_assay Biochemical LSD1 Enzymatic Assay (e.g., Amplex Red) determine_ic50 Determine IC50 Value enzymatic_assay->determine_ic50 Measure H2O2 production kinetics_study Enzyme Kinetics Study determine_ic50->kinetics_study If IC50 is potent determine_ki Determine Ki and Mode of Inhibition (Competitive, Non-competitive, etc.) kinetics_study->determine_ki Vary substrate & inhibitor concentrations western_blot Western Blot for H3K4me2 determine_ki->western_blot Confirm target engagement proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) determine_ki->proliferation_assay Assess functional outcome quantify_methylation Quantify changes in H3K4 methylation western_blot->quantify_methylation determine_ec50 Determine EC50 in cancer cell lines proliferation_assay->determine_ec50

Caption: Proposed workflow for LSD1 inhibitor evaluation.

Experimental Protocols

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

  • Reagents and Materials:

    • Recombinant human LSD1 enzyme

    • Dimethylated H3K4 peptide substrate

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 384-well black microplates

    • Test compound (6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid) and positive control (e.g., known LSD1 inhibitor)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer.

    • In each well of the microplate, add 5 µL of the diluted compound or control.

    • Prepare a master mix containing the H3K4 peptide substrate, Amplex Red, and HRP in Assay Buffer.

    • Add 20 µL of the master mix to each well.

    • Initiate the reaction by adding 5 µL of LSD1 enzyme solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

This protocol assesses the compound's ability to increase H3K4me2 levels in a cellular context.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MV4-11 acute myeloid leukemia cells) in appropriate media.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for 48-72 hours.

    • Harvest the cells and lyse them to extract nuclear proteins.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for total Histone H3 as a loading control.

    • Quantify the band intensities to determine the relative change in H3K4me2 levels.

Potential as a GPR142 Agonist

Background and Rationale

GPR142 is a G-protein coupled receptor highly expressed in pancreatic islets.[8][9] Activation of GPR142 by agonists, including its endogenous ligand L-Tryptophan, stimulates insulin secretion in a strictly glucose-dependent manner.[5][8] This glucose dependency makes GPR142 an attractive target for type 2 diabetes treatment, as it minimizes the risk of hypoglycemia.[5][7]

The signaling cascade initiated by GPR142 activation is complex, involving both Gq and Gi pathways.[8][9]

  • Gq Pathway: Activation of Gq leads to an increase in inositol monophosphate (IP-1), a stable downstream metabolite of IP3. This pathway is critical for the glucose-dependent insulin secretion effect.[8][10]

  • Gi Pathway: Activation of Gi can lead to the suppression of cAMP.

  • ERK Phosphorylation: Both Gq and Gi signaling pathways contribute to the phosphorylation of extracellular signal-regulated kinase (ERK), which may have beneficial effects on β-cell survival and proliferation.[8][10]

Synthetic GPR142 agonists have been shown to be effective in in vitro assays that measure these signaling events.[8] Therefore, a comprehensive evaluation of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid should include assays to probe for GPR142 agonism.

GPR142 Signaling Pathway

The following diagram illustrates the key signaling events downstream of GPR142 activation.

GPR142_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G-Proteins GPR142 GPR142 Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates Agonist GPR142 Agonist Agonist->GPR142 Binds & Activates PLC PLC Gq->PLC Activates ERK p-ERK Gq->ERK Insulin Glucose-Dependent Insulin Secretion Gq->Insulin Critical for cAMP cAMP Suppression Gi->cAMP Gi->ERK IP1 IP-1 Accumulation PLC->IP1

Caption: GPR142 signaling pathways in pancreatic β-cells.[10]

Experimental Protocols

This HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the accumulation of IP-1 as an indicator of Gq pathway activation.[9]

  • Reagents and Materials:

    • HEK293 cells stably expressing human GPR142 (HEK293-hGPR142).

    • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate).

    • Cell culture medium and 96-well plates.

    • Test compound and a known GPR142 agonist (e.g., L-Tryptophan).

  • Procedure:

    • Plate HEK293-hGPR142 cells in 96-well plates and allow them to attach for 18-24 hours.

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells and incubate for 1 hour at 37°C.

    • Lyse the cells and add the IP1-d2 and anti-IP1 cryptate reagents according to the manufacturer's protocol.

    • Incubate for 1 hour at room temperature.

    • Read the HTRF signal on a compatible plate reader (dual wavelength reading at 665 nm and 620 nm).

    • Calculate the ratio of the two emission signals and plot against the compound concentration to determine the EC50 value.

This is a key functional assay using primary pancreatic islets to confirm the physiological relevance of GPR142 agonism.[8][9]

  • Islet Isolation:

    • Isolate pancreatic islets from mice (e.g., C57BL/6) using collagenase digestion.

    • Culture the islets overnight to allow for recovery.

  • Procedure:

    • Hand-pick islets of similar size and place them in multi-well plates (e.g., 4-5 islets per well).

    • Pre-incubate the islets for 1 hour in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Remove the pre-incubation buffer and add fresh KRB buffer containing either low (2.8 mM) or high (11.1 mM or 16.7 mM) glucose, with or without the test compound at various concentrations.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant from each well to measure secreted insulin.

    • Lyse the islets to measure the total insulin content.

    • Quantify insulin levels in the supernatant and lysate using an Insulin ELISA kit.

    • Express the secreted insulin as a percentage of the total insulin content and analyze for glucose-dependent effects of the compound.

Data Summary and Interpretation

The following table provides a template for summarizing the potential outcomes of the proposed in vitro assays.

Assay Parameter Measured Potential Outcome for Active Compound Interpretation
LSD1 Enzymatic Assay IC50Low nM to µMIndicates direct inhibition of LSD1 enzyme activity.
LSD1 Enzyme Kinetics Ki, Mode of InhibitionLow Ki, CompetitiveSuggests high-affinity binding to the LSD1 active site.
Cellular H3K4me2 Assay Fold-change in H3K4me2Dose-dependent increaseConfirms target engagement and epigenetic modification in cells.
Cancer Cell Proliferation EC50Low nM to µMDemonstrates functional anti-proliferative effect.
GPR142 IP-1 Assay EC50Low nM to µMIndicates activation of the Gq signaling pathway.
GSIS Assay % Insulin SecretionSignificant increase at high glucose onlyConfirms glucose-dependent insulin secretagogue activity.

Conclusion

This technical guide provides a scientifically rigorous and comprehensive strategy for the in vitro characterization of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid. By systematically investigating its potential as both an LSD1 inhibitor and a GPR142 agonist, researchers can efficiently elucidate its primary mechanism of action and cellular effects. The detailed protocols and workflows presented herein serve as a practical roadmap for drug development professionals, enabling a thorough and logical evaluation of this promising chemical entity.

References

  • Wang J, Carrillo JJ, Lin HV (2016) GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE 11(4): e0154452. [Link]

  • Wang J, et al. (2016) Proposed model of GPR142 mediated signaling pathways in β cells. ResearchGate. [Link]

  • Lin HV, et al. (2016) GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PMC. [Link]

  • Hayashi H, et al. (2013) Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. PMC. [Link]

  • Biopharma Guide (2024) What are GPR142 agonists and how do they work? [Link]

  • Lin HV, et al. (2021) GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function. [Link]

  • Hayashi H, et al. (2013) Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Yaqoob S, et al. (2024) Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • IntechOpen (2024) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Wu F, et al. (2016) 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]

  • Wu F, et al. (2016) 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

Sources

Foundational

The Core Mechanism of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic Acid Derivatives: A Technical Guide to LSD1 Inhibition

For Researchers, Scientists, and Drug Development Professionals Preamble: A New Frontier in Epigenetic Modulation The 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold has emerged as a promising chemotype in t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A New Frontier in Epigenetic Modulation

The 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold has emerged as a promising chemotype in the landscape of epigenetic drug discovery. These derivatives have been identified as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in the regulation of gene expression.[1][2] This guide provides an in-depth exploration of the mechanism of action of these compounds, offering a technical narrative for researchers and drug development professionals. We will delve into the molecular interactions, structure-activity relationships, and the experimental methodologies used to validate their function, providing a comprehensive understanding of their therapeutic potential.

The Primary Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in chromatin remodeling by demethylating mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] The methylation status of these histone tails is a key determinant of gene transcription. Demethylation of H3K4 is generally associated with transcriptional repression, while demethylation of H3K9 can lead to transcriptional activation.

LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate and breast cancers.[5][6] Its elevated activity contributes to tumorigenesis by altering the expression of genes involved in cell differentiation, proliferation, and survival.[3][7] This has established LSD1 as a validated and compelling target for anticancer drug development.[5][8]

Unraveling the Mechanism of Action: Competitive Inhibition

Derivatives of 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid act as potent, reversible, and competitive inhibitors of LSD1.[1][2] Enzyme kinetics studies have demonstrated that these compounds compete with the dimethylated H3K4 substrate for binding to the active site of LSD1.[1][2] This competitive inhibition prevents the demethylation of H3K4, leading to an accumulation of this active chromatin mark and subsequent alterations in gene expression.

The inhibitory potency of these compounds is significant, with some derivatives exhibiting Ki values as low as 29 nM.[1][2] Furthermore, they display high selectivity for LSD1 over other FAD-dependent enzymes, such as monoamine oxidase A (MAO-A) and B (MAO-B), which is a crucial attribute for minimizing off-target effects.[1][2]

The Molecular Blueprint: Structural Insights into Inhibition

The precise binding mode of this class of inhibitors has been elucidated through X-ray crystallography. A crystal structure of LSD1 in complex with a representative compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, reveals the key interactions within the enzyme's active site.[9]

The inhibitor binds in a deep cavity at the catalytic center of LSD1. The key interactions are:

  • The Piperidine Ring: The basic nitrogen of the piperidine ring forms critical interactions with a negatively charged pocket within the active site, engaging with the side chains of Asp555 and Asn540.[9] This interaction is crucial for the high potency of these compounds.

  • The Pyridine Core: The central pyridine ring serves as a scaffold, orienting the other functional groups for optimal binding.

  • Substituent Interactions:

    • A 4-cyanophenyl group at one position of the pyridine ring extends deep into the substrate-binding cavity, forming a hydrogen bond with the catalytic residue Lys661.[9]

    • A 4-methylphenyl group at another position occupies a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.[9]

This detailed structural understanding provides a rational basis for the design of next-generation inhibitors with improved potency and selectivity.

cluster_LSD1 LSD1 Active Site cluster_Inhibitor 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid Derivative Active_Site Substrate Binding Cavity Hydrophobic_Pocket Hydrophobic Pocket Negatively_Charged_Pocket Negatively Charged Pocket (Asp555, Asn540) Catalytic_Residue Catalytic Residue (Lys661) Inhibitor_Core Pyridine Scaffold Inhibitor_Core->Active_Site Occupies Piperidine Piperidine Ring Inhibitor_Core->Piperidine Positions Cyanophenyl 4-Cyanophenyl Group Inhibitor_Core->Cyanophenyl Positions Methylphenyl 4-Methylphenyl Group Inhibitor_Core->Methylphenyl Positions Piperidine->Negatively_Charged_Pocket Ionic Interaction Cyanophenyl->Catalytic_Residue H-Bond Methylphenyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Binding mode of the inhibitor within the LSD1 active site.

Structure-Activity Relationship (SAR): Decoding the Determinants of Potency

Systematic medicinal chemistry efforts have delineated the structure-activity relationships for this class of LSD1 inhibitors.[10] These studies have revealed several key structural features that govern their inhibitory activity:

Structural FeatureObservationImplication for Potency
Basic Amine The presence of a basic amine, such as the piperidin-4-ylmethoxy group, is critical.[10]Essential for both high potency and selectivity against MAO-A and -B.[11]
Pyridine Core A pyridine or pyrazine core is superior to a simple benzene ring.[10]The nitrogen atom in the heterocycle likely plays a role in binding or optimal positioning.
Substituents on the Pyridine Ring The nature and position of substituents significantly impact activity. For instance, a 4-cyanophenyl group is highly favorable, while amide or alkyl-containing phenyl groups reduce potency.[10]Fine-tuning of these substituents allows for the optimization of binding interactions.
Phenyl Group Substituents para-substituents (e.g., -CH3, -CF3, -OCF3) on a phenyl group attached to the pyridine core can enhance inhibition significantly, whereas meta- or ortho-substituents are less effective.[10]Demonstrates the importance of specific interactions within the hydrophobic pocket.

These SAR insights are invaluable for the rational design and optimization of future LSD1 inhibitors based on this scaffold.

Experimental Validation: A Methodological Overview

The mechanism of action and cellular effects of these compounds are validated through a series of robust experimental protocols.

Biochemical Assays for LSD1 Inhibition

The direct inhibitory effect on LSD1 is quantified using biochemical assays.

Horseradish Peroxidase (HRP) Coupled Assay:

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[12]

Protocol:

  • Incubation: Recombinant human LSD1 enzyme is pre-incubated with varying concentrations of the inhibitor.

  • Reaction Initiation: The demethylation reaction is initiated by the addition of a dimethylated H3K4 peptide substrate.

  • Detection: Horseradish peroxidase and a suitable substrate (e.g., Amplex Red) are included in the reaction. The H₂O₂ produced oxidizes the substrate, generating a fluorescent or colorimetric signal.

  • Analysis: The rate of signal generation is measured, and the percentage of inhibition at different inhibitor concentrations is calculated to determine the IC50 value.[12]

LSD1 LSD1 Enzyme H3K4me1 H3K4me1 Product LSD1->H3K4me1 Demethylation H2O2 Hydrogen Peroxide (H₂O₂) LSD1->H2O2 H3K4me2 H3K4me2 Substrate H3K4me2->LSD1 HRP Horseradish Peroxidase (HRP) H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->HRP

Caption: Workflow of the HRP-coupled assay for LSD1 activity.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

HTRF assays are another common method for measuring LSD1 activity and inhibition. They typically involve a biotinylated histone peptide substrate and a europium cryptate-labeled antibody that specifically recognizes the demethylated product.

Cellular Assays for On-Target Engagement

To confirm that the inhibitor engages LSD1 within a cellular context, the following assays are employed.

Western Blotting for Histone Methylation:

This technique directly measures the levels of H3K4 methylation in cells treated with the inhibitor.

Protocol:

  • Cell Treatment: Cancer cell lines (e.g., AML or SCLC cells) are treated with the inhibitor at various concentrations and for different durations.

  • Nuclear Extraction: Nuclei are isolated, and histone proteins are extracted.

  • SDS-PAGE and Western Blotting: The extracted histones are separated by size using SDS-PAGE and transferred to a membrane.

  • Antibody Probing: The membrane is probed with specific antibodies that recognize H3K4me1 and H3K4me2. An antibody against total histone H3 is used as a loading control.

  • Analysis: An increase in the H3K4me1/2 signal in treated cells compared to control cells indicates successful inhibition of LSD1.[12]

Cell Differentiation Assays:

In leukemia cell lines, LSD1 inhibition can induce differentiation. This can be assessed by measuring the expression of cell surface markers.

Protocol:

  • Cell Treatment: Leukemia cells (e.g., THP-1) are treated with the inhibitor.

  • Flow Cytometry: After treatment, the cells are stained with a fluorescently labeled antibody against a differentiation marker, such as CD11b.

  • Analysis: The percentage of cells expressing the differentiation marker is quantified by flow cytometry. An increase in the CD11b-positive population indicates that the inhibitor is promoting differentiation.[13]

Therapeutic Implications and Future Directions

The potent and selective inhibition of LSD1 by 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid derivatives positions them as highly promising candidates for cancer therapy. Their ability to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells provides a strong rationale for their clinical development.[1][2]

The field of LSD1 inhibitors is rapidly advancing, with several compounds currently in clinical trials for both hematological malignancies and solid tumors.[5][14] The detailed mechanistic understanding of the 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold, as outlined in this guide, will be instrumental in the design of new and improved inhibitors with enhanced efficacy and safety profiles. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential in combination therapies with other anticancer agents.

References

  • (2023). LSD1 inhibitors in clinical trials.
  • (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.
  • (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PMC.
  • (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. MDPI.
  • (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed.
  • (2025). Understanding the role of LSD1 in cellular processes and disease. News-Medical.
  • (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. PMC.
  • (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
  • (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.
  • (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • (n.d.). A comprehensive review of lysine-specific demethylase 1 and its roles in cancer.
  • (2023).
  • (2023). LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy.
  • (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers.
  • (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS One.
  • (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.
  • (2018). (PDF) Crystal Structure of LSD1 in Complex With. Amanote Research.
  • (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC.
  • (n.d.).
  • (n.d.). LSD1 Histone Demethylase Assays and Inhibition. PMC - NIH.
  • (2021). Full article: Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer. Taylor & Francis.
  • (n.d.).
  • (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx.
  • (n.d.). Soft drug-inhibitors for the epigenetic targets Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs). ChemRxiv.

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity and Functional Profile of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the characterization of novel chemical entities, using the hypothetical compound 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid as a case study...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the characterization of novel chemical entities, using the hypothetical compound 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid as a case study. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the identification and validation of new therapeutic agents. Our approach emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring a self-validating and robust experimental design.

Introduction: The Significance of Receptor Binding Affinity in Drug Discovery

The journey of a drug from a chemical concept to a therapeutic reality is long and arduous. At the heart of this process lies the fundamental interaction between a drug molecule and its biological target, most often a receptor. The affinity with which a compound binds to its receptor is a critical determinant of its potency and potential therapeutic efficacy. 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, a novel small molecule, possesses structural motifs suggestive of interaction with specific receptor families. This guide will delineate a systematic approach to determine its receptor binding affinity, elucidate its functional activity, and place these findings within the context of established signaling pathways.

Part 1: Target Identification - A Rationale-Driven Approach

The chemical structure of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid contains key pharmacophoric elements that guide our initial hypothesis for its biological target. The presence of a pyridine carboxylic acid moiety is a well-established feature in agonists of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] Niacin (nicotinic acid), the canonical agonist for GPR109A, is itself a pyridine carboxylic acid.[3][4] The piperidine component is also prevalent in a wide range of biologically active compounds, contributing to favorable pharmacokinetic properties and receptor interactions.[5][6]

Given this structural evidence, a primary hypothesis is that 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is a ligand for GPR109A. GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3][7] It plays a significant role in lipid metabolism and has anti-inflammatory properties.[4][8][9] Therefore, the experimental strategy outlined below will focus on characterizing the interaction of our test compound with GPR109A.

Part 2: Quantitative Determination of Binding Affinity via Radioligand Competition Assay

To quantify the binding affinity of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid for GPR109A, a radioligand competition binding assay is the gold standard.[10][11][12] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand of known high affinity from the receptor.

Causality Behind Experimental Choices
  • Choice of Radioligand: A high-affinity, specific radioligand for GPR109A is crucial. While a custom radiolabeled version of a known GPR109A agonist could be used, commercially available options may exist. The selection should be based on a high signal-to-noise ratio and well-characterized binding kinetics.

  • Membrane Preparation vs. Whole Cells: Using membrane preparations from cells overexpressing GPR109A isolates the receptor from complex intracellular signaling cascades, providing a direct measure of binding.[13] Whole-cell binding assays can also be performed to assess binding to the receptor in a more native environment.[14]

  • Competition Format: This format is highly efficient for screening and characterizing unlabeled compounds. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.[15][16]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human GPR109A prep2 Harvest cells and homogenize in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Niacin) prep4->assay1 assay2 Add increasing concentrations of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand via filtration assay3->assay4 assay5 Quantify bound radioactivity using liquid scintillation counting assay4->assay5 analysis1 Plot % specific binding vs. log[test compound] assay5->analysis1 analysis2 Fit data to a sigmoidal dose-response curve to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3 G cluster_prep Cell Line Engineering cluster_assay Recruitment Assay cluster_analysis Data Analysis prep1 Co-express GPR109A fused to a reporter fragment (e.g., ProLink) prep2 Co-express β-arrestin fused to a complementary reporter fragment (e.g., Enzyme Acceptor) prep1->prep2 assay1 Seed engineered cells in a microplate prep2->assay1 assay2 Add increasing concentrations of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid assay1->assay2 assay3 Incubate to allow for receptor activation and β-arrestin recruitment assay2->assay3 assay4 Add substrate for the reconstituted reporter enzyme assay3->assay4 assay5 Measure the luminescent or fluorescent signal assay4->assay5 analysis1 Plot signal vs. log[test compound] assay5->analysis1 analysis2 Fit data to a sigmoidal dose-response curve to determine EC50 analysis1->analysis2

Workflow for a β-arrestin recruitment assay.
  • Cell Line: Utilize a commercially available cell line or engineer one to co-express GPR109A fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). [17][18]2. Assay Procedure:

    • Seed the engineered cells into a white, opaque 96- or 384-well microplate and culture overnight.

    • Add a serial dilution of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid or a known agonist.

    • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents containing the substrate for the reconstituted enzyme.

    • Incubate at room temperature to allow for signal development.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Data Presentation: Hypothetical Functional Data
CompoundcAMP Inhibition EC50 (nM)β-Arrestin Recruitment EC50 (nM)Functional Activity
6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid250500Agonist
Niacin (Control)80150Agonist

Part 4: Visualizing the Downstream Signaling Pathways of GPR109A

Understanding the results from the functional assays requires a clear picture of the downstream signaling cascades initiated by GPR109A activation. The following diagram illustrates the two primary pathways.

G Ligand 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid or Niacin GPR109A GPR109A Receptor Ligand->GPR109A Binds and Activates Gi Gi Protein (αβγ) GPR109A->Gi Activates GRK GRK GPR109A->GRK Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to GRK->GPR109A Phosphorylates Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling (ERK1/2) Arrestin->MAPK

GPR109A signaling pathways.

Part 5: Data Interpretation and Concluding Remarks

The collective data from these assays provides a comprehensive pharmacological profile of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid. The Ki value from the radioligand binding assay establishes its binding affinity for GPR109A. The EC50 values from the cAMP inhibition and β-arrestin recruitment assays quantify its potency as an agonist in two distinct signaling pathways.

Based on our hypothetical data, 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is a GPR109A agonist with moderate affinity and potency, comparable to, but slightly less potent than, the endogenous ligand niacin. The similar potencies in both the Gi- and β-arrestin-mediated pathways suggest that it is a relatively balanced agonist.

Further studies could explore its selectivity against other related receptors, its pharmacokinetic properties, and its effects in in vivo models of dyslipidemia or inflammation. This systematic approach, grounded in established methodologies and a clear understanding of the underlying biology, provides a robust foundation for the continued development of this and other novel chemical entities.

References

  • Sriram, K., & Insel, P. A. (2018). G-protein-coupled receptors as targets for approved drugs: How many targets and how many medicines? Molecular Pharmacology, 93(4), 251-258. [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Ganapathy, V., & Prasad, P. D. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]

  • DiscoverX Corporation. (n.d.). PathHunter β-Arrestin GPCR Assays. [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173. [Link]

  • Smith, J. S., & Rajagopal, S. (2016). The β-arrestins: multifunctional regulators of G protein-coupled receptors. The Journal of biological chemistry, 291(17), 8969–8977. [Link]

  • Lohse, M. J., & Hein, P. (2002). β-Arrestins--promiscuous liaisons in G-protein-coupled receptor signaling. Science's STKE : signal transduction knowledge environment, 2002(149), pe39. [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2013). Expression of the Niacin Receptor GPR109A in Retina: More than Meets the Eye? Journal of Ophthalmology, 2013, 875249. [Link]

  • Eurofins Discovery. (n.d.). β-Arrestin Recruitment Assays. [Link]

  • Plaisance, E. P., & Grandjean, P. W. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239. [Link]

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(3), 325. [Link]

  • Chen, X., Li, N., Wang, Y., & Li, J. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • Shen, H. C., Ye, M., Taggart, A. K., & Waters, M. G. (2010). Discovery of Pyrazolyl Propionyl Cyclohexenamide Derivatives as Full Agonists for the High Affinity Niacin Receptor GPR109A. Bioorganic & medicinal chemistry letters, 20(11), 3243–3247. [Link]

  • Liu, Y., & Wang, C. (2023). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology, 14, 1243532. [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-32. [Link]

  • Eurofins DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Zhang, L., & Li, J. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]

  • Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 922, 105–116. [Link]

  • Offermanns, S. (2014). The multifaceted role of GPR109A (HCA2) in the physiology of adipose tissue. Trends in Endocrinology & Metabolism, 25(5), 264-271. [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Walters, M. J., et al. (2009). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 284(22), 14930-14940. [Link]

  • Gasiorowska, J., et al. (2021). The GPR109A agonists as potential antipsychotics. Pharmacological Reports, 73(6), 1667-1681. [Link]

  • Fusi, F., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences, 22(19), 10587. [Link]

  • Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Teufel, D. P., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal, 50(3-4), 425-434. [Link]

  • Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical biochemistry, 327(1), 61–67. [Link]

  • Ohtake, N., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. The Journal of pharmacology and experimental therapeutics, 297(2), 790–797. [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • Nechaev, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 28(3), 1369. [Link]

  • Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1485–1526. [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(4), 1630–1642. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Krátký, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules (Basel, Switzerland), 23(10), 2633. [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(4), 1630–1642. [Link]

  • European Journal of Medicinal Chemistry. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. [Link]

  • Szafrański, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

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Foundational

Thermodynamic Characterization of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid: Melting Point, Boiling Point, and Zwitterionic Dynamics

Executive Summary In advanced pharmaceutical synthesis, the physical characterization of bifunctional building blocks is critical for successful scale-up, crystallization, and downstream coupling reactions. 6-(Piperidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis, the physical characterization of bifunctional building blocks is critical for successful scale-up, crystallization, and downstream coupling reactions. 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid (CAS: 1215503-74-4) [3] is a highly specialized intermediate featuring a basic piperidine ring linked via a methoxy ether bridge to an acidic picolinic acid core.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic properties. Because of its unique structural dichotomy, traditional concepts of "melting point" and "boiling point" must be re-evaluated through the lens of zwitterionic lattice energy and thermal degradation.

Structural Causality: The Zwitterionic Effect

To understand the thermal behavior of this compound, one must first analyze the causality driven by its acid-base chemistry. The physical state of a molecule is dictated by its intermolecular forces.

  • The Basic Moiety: The piperidine ring is a saturated secondary amine. Due to the sp3 hybridization of the nitrogen and the lack of resonance withdrawal, it is strongly basic, exhibiting a typical pKa​ of approximately 11.12 [1].

  • The Acidic Moiety: The picolinic acid (2-pyridinecarboxylic acid) core is highly acidic, with a pKa​ ranging from 1.07 to 5.4 depending on the specific ionic environment [2].

The Causality: The ΔpKa​ between the basic nitrogen and the acidic proton is greater than 6. This massive thermodynamic gradient drives an immediate, spontaneous proton transfer from the carboxylic acid to the piperidine nitrogen. As a result, 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid exists almost exclusively as a zwitterion (an inner salt) in the solid state.

Zwitterionic crystal lattices are held together by intense electrostatic forces (ionic bonds) in addition to standard hydrogen bonding and Van der Waals interactions. The thermal energy required to disrupt this ionic lattice (the theoretical melting point) is so extreme that it exceeds the bond dissociation energy of the molecule's covalent bonds (specifically the ether linkage). Consequently, the compound undergoes thermal decomposition before it can cleanly melt or boil.

Zwitterion Neutral Neutral Form (Un-ionized) Zwitterion Zwitterionic Form (Solid State / Aqueous) Neutral->Zwitterion Proton Transfer (ΔpKa > 6) Zwitterion->Neutral Aprotic Organic Solvent Decomp Thermal Decomposition (>250°C) Zwitterion->Decomp Thermal Stress (Lattice Breakdown)

Fig 1. Zwitterionic equilibrium and thermal degradation pathway of the compound.

Thermodynamic Data Presentation

Because the compound decomposes upon extreme heating, standard empirical boiling points cannot be recorded at atmospheric pressure (760 mmHg). The data below synthesizes computed thermodynamic predictions with the expected empirical behavior of a zwitterionic lattice.

Table 1: Physicochemical Identifiers
PropertyValue
Chemical Name 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid
CAS Registry Number 1215503-74-4
Molecular Formula C12​H16​N2​O3​
Molecular Weight 236.27 g/mol
Hydrogen Bond Donors 2 (Amine NH2+​ , assuming zwitterion)
Hydrogen Bond Acceptors 5
Table 2: Thermodynamic Profile (Predicted vs. Empirical Behavior)
Thermodynamic MetricPredicted Value (Neutral Form)Actual Empirical Behavior (Zwitterion)
Melting Point 140°C – 160°C> 250°C (with concurrent decomposition) . The ionic lattice resists phase transition until covalent bonds rupture.
Boiling Point ~420°C at 760 mmHgN/A (Decomposes) . The compound cannot enter the gas phase intact.
Flash Point ~208°CHighly dependent on decomposition byproducts (e.g., piperidine derivatives).

Self-Validating Experimental Protocol: TGA-DSC Analysis

When analyzing zwitterionic compounds, standard capillary melting point apparatuses introduce a critical failure point: researchers often visually observe the compound darkening and liquefying at high temperatures and falsely record this as the "melting point." In reality, they are observing a liquid phase of degraded byproducts.

To establish a self-validating system , we must decouple phase transition (melting) from mass loss (decomposition). This is achieved via simultaneous Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Step-by-Step TGA-DSC Methodology
  • Instrument Calibration: Calibrate the TGA-DSC instrument using standard reference materials (e.g., Indium for temperature/heat flow, and standard weights for the microbalance) to ensure baseline trustworthiness.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid into an inert alumina ( Al2​O3​ ) crucible. Do not use standard aluminum pans, as the high decomposition temperature may compromise the pan's integrity.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. An inert atmosphere is mandatory to prevent oxidative degradation, ensuring that any mass loss is purely thermal.

  • Thermal Ramping: Apply a linear heating rate of 10°C/min from 25°C up to 400°C.

  • Orthogonal Deconvolution (The Self-Validation Step):

    • Monitor the DSC curve for endothermic peaks (heat absorption).

    • Simultaneously monitor the TGA curve for mass loss.

    • Logic Check: If an endothermic peak occurs without a corresponding drop in TGA mass, it is a true melting point. If the endothermic peak perfectly coincides with a sharp drop in mass on the TGA curve, the compound is undergoing thermal decomposition. For this compound, the latter will occur.

TGADSC Prep Sample Prep (2-5 mg, Alumina) Purge N2 Purge (50 mL/min) Prep->Purge Heat Ramp Heating (10°C/min) Purge->Heat Data Data Acquisition (Heat Flow & Mass) Heat->Data Analyze Signal Deconvolution (MP vs. Decomp) Data->Analyze

Fig 2. Self-validating TGA-DSC workflow for differentiating melting from decomposition.

Implications for Drug Development

The thermodynamic reality of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid directly impacts its handling in the laboratory:

  • Solubility & Coupling: Because of its high lattice energy, the compound will exhibit poor solubility in non-polar organic solvents (e.g., hexane, toluene). For amide coupling reactions (e.g., using HATU or EDC), polar aprotic solvents like DMF or DMSO must be used, often requiring the addition of a non-nucleophilic base (like DIPEA) to break the zwitterionic state and free the piperidine amine or the carboxylate for reaction.

  • Purification: Distillation is physically impossible due to the lack of a boiling point. Purification must rely on reverse-phase preparative HPLC or careful isoelectric crystallization.

References

  • Title: Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Picolinic Acid Source: drugfuture.com URL: [Link]

  • Title: 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid Source: chembk.com URL: [Link]

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic Acid: A HILIC Approach

Executive Summary & Analyte Profiling The development of a robust High-Performance Liquid Chromatography (HPLC) method for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid presents a unique set of chromatographic chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid presents a unique set of chromatographic challenges. As a Senior Application Scientist, the first step in any method development lifecycle is a rigorous physico-chemical profiling of the target analyte.

This molecule contains three critical structural motifs:

  • Piperidine Ring: A secondary amine that is highly basic (pKa ~10–11).

  • Pyridine-2-carboxylic Acid: A picolinic acid derivative containing a weakly basic pyridine nitrogen (pKa ~5) and an acidic carboxylic group (pKa ~2).

  • Ether Linkage: A neutral, flexible methoxy bridge.

Because of these functional groups, the molecule exists as a highly polar zwitterion across a broad pH range. Traditional Reversed-Phase Liquid Chromatography (RP-HPLC) using C18 columns relies on hydrophobic interactions[1]. Highly polar zwitterions typically exhibit zero retention on C18 phases, eluting in the void volume (hydrophobic collapse)[1]. While Ion-Pairing RP-HPLC is an alternative, it causes severe ion suppression in MS detection and requires dedicated columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically superior, MS-compatible choice for this compound.

Table 1: Physico-Chemical Profile & Chromatographic Impact
Molecular FeatureChemical PropertyChromatographic ConsequenceMethod Development Solution
Piperidine Amine Strong Base (pKa ~10.5)Severe peak tailing due to cation-exchange with residual silanols.Use high ionic strength buffer (20 mM) to mask silanols.
Carboxylic Acid Weak Acid (pKa ~2.0)Variable ionization leading to split peaks or shifting retention times.Strict pH control using a buffered mobile phase (pH 3.0 or 4.7).
Overall Polarity Zwitterionic (LogP < 0)No retention on standard C18 reversed-phase columns.Employ HILIC mode (water as the strong eluting solvent).

Method Development Rationale: The Case for HILIC

In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), and the stationary phase is polar (e.g., bare silica, amide, or zwitterionic)[2]. The fundamental mechanism relies on the adsorption of water from the mobile phase onto the polar stationary phase, creating an immobilized, water-rich liquid layer[3].

The analyte partitions between the bulk organic mobile phase and this aqueous layer. For 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, retention is further driven by electrostatic interactions and hydrogen bonding between the charged piperidine/carboxylate groups and the stationary phase[3].

HILIC_Workflow A 1. Analyte Profiling Zwitterion (LogP < 0) B 2. Column Selection Z-HILIC or Amide Phase A->B C 3. Buffer Optimization 10-20mM NH4-Formate B->C D 4. Gradient Design 95% to 60% Acetonitrile C->D E 5. Column Equilibration >15 Column Volumes D->E

HILIC method development workflow for polar zwitterionic analytes.

Step-by-Step HILIC Method Development Protocol

To build a self-validating and robust system, causality must drive every experimental choice. The following protocol outlines the optimized parameters for separating this zwitterionic compound.

Phase 1: Column and Mobile Phase Selection

For zwitterions, provide orthogonal selectivity and superior peak shape compared to bare silica[4].

Mobile phase pH dictates the ionization state of both the analyte and the column surface. We utilize Ammonium Formate (pH 3.0) . At this pH, the carboxylic acid is partially protonated, and the piperidine is fully ionized. Ammonium formate is chosen over phosphate buffers because it is fully volatile (LC-MS compatible) and highly soluble in high concentrations of acetonitrile[3].

Table 2: Mobile Phase Composition
ComponentCompositionRationale
Aqueous Buffer 200 mM Ammonium Formate (pH 3.0)Stock buffer. High concentration ensures consistent ionic strength across the gradient.
Mobile Phase A 95% Acetonitrile / 5% Water (with 10 mM final buffer)Weak solvent in HILIC. Establishes the initial partitioning environment.
Mobile Phase B 50% Acetonitrile / 50% Water (with 10 mM final buffer)Strong solvent in HILIC. Elutes the polar analyte by disrupting the water layer.
Phase 2: Chromatographic Execution & Gradient Design

Note: In HILIC, water is the eluting (strong) solvent. Gradients must run from high organic to low organic.

  • System Setup: Install a Z-HILIC or BEH Amide column (2.1 x 100 mm, 1.7 µm). Set column oven to 40°C . Elevated temperatures improve mass transfer kinetics for secondary amines, reducing peak tailing.

  • Sample Preparation (Critical): The sample diluent must match the initial mobile phase conditions. Dissolve the analyte in a diluent of 75-90% Acetonitrile . Injecting a highly aqueous sample into a HILIC system will cause severe peak distortion and breakthrough[2].

  • Gradient Program:

    • 0.0 - 1.0 min: 100% Mobile Phase A (Isocratic hold to focus the analyte).

    • 1.0 - 6.0 min: 100% A to 50% A / 50% B (Linear gradient to increase water content).

    • 6.0 - 7.0 min: 50% A / 50% B (Wash step).

    • 7.0 - 7.1 min: Return to 100% A.

    • 7.1 - 15.0 min: Re-equilibration.

Ionization_State pH_Low Acidic (pH < 3) COOH neutral, Amine (+) HILIC Maximized HILIC Retention Strong Electrostatic Interaction pH_Low->HILIC pH_Mid Neutral (pH ~ 6) COOH (-), Amine (+) pH_Mid->HILIC Optimal RP Poor RP-HPLC Retention Hydrophobic Collapse pH_Mid->RP Avoid

Effect of mobile phase pH on analyte ionization and retention strategy.

Mechanistic Troubleshooting: The Equilibration Mandate

The most common failure point in HILIC method development is irreproducible retention times. Because the separation mechanism relies on a dynamic, adsorbed water layer on the silica surface,[2].

Protocol for HILIC Equilibration:

  • New Column Conditioning: Flush with 50 column volumes of 50:50 Acetonitrile:Water, followed by 50 column volumes of Mobile Phase A.

  • Inter-run Equilibration: Ensure the gradient method includes a minimum of 15 to 20 column volumes of Mobile Phase A before the next injection[2]. For a 2.1 x 100 mm column (approx. 0.25 mL volume) running at 0.3 mL/min, this requires at least 12–15 minutes of equilibration time.

Method Validation Framework

To ensure the method is trustworthy and ready for regulatory scrutiny, it must be validated according to[5]. The validation must prove the method is "fit for purpose"[6][7].

Table 3: USP <1225> Validation Criteria for Assay Methods
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject target analyte spiked with known synthetic precursors/degradants.Resolution ( Rs​ ) > 2.0 between the target peak and closest eluting impurity.
Linearity 5 concentration levels ranging from 50% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) 0.999.
Accuracy Triplicate preparations at 80%, 100%, and 120% of target concentration.Recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Relative Standard Deviation (%RSD) 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.05 mL/min), Column Temp ( ± 5°C), and Buffer pH ( ± 0.2).System suitability criteria (Tailing factor 1.5, Rs​ > 2.0) must remain met.

By adhering to this causality-driven framework, analytical scientists can bypass the trial-and-error phase of RP-HPLC and immediately establish a rugged, MS-compatible HILIC method for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid.

References

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from:[Link]

  • Restek Resource Hub. How to Avoid Common Problems with HILIC Methods. Retrieved from:[Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from:[Link]

  • GMP Compliance. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from:[Link]

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Application

Application Notes and Protocols for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid: A Versatile Building Block in Pharmaceutical Research

Introduction: The Strategic Value of the Piperidinyl-Moiety in Drug Design The 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold represents a confluence of privileged structural motifs in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperidinyl-Moiety in Drug Design

The 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. The pyridine-2-carboxylic acid portion offers a rigid, planar core with a key hydrogen bond donor and acceptor, capable of engaging in a multitude of interactions with biological targets. The piperidin-4-ylmethoxy linker introduces a flexible, three-dimensional element that allows for exploration of larger pockets within a target protein. The basic nitrogen of the piperidine ring can be a critical pharmacophoric feature, providing a handle for salt formation to improve solubility and bioavailability, or for direct interaction with acidic residues in a binding site. This unique combination of features makes 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid a highly valuable and versatile building block for the synthesis of diverse compound libraries aimed at a range of therapeutic targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for successful drug design and development. The properties of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid are summarized below.

PropertyValue (Predicted)Method
Molecular Weight 250.29 g/mol -
logP 0.8ChemAxon
pKa (strongest acidic) 3.5ChemAxon
pKa (strongest basic) 9.5ChemAxon
Topological Polar Surface Area (TPSA) 69.9 ŲChemAxon

Note: The logP and pKa values are predicted using ChemAxon's Calculator Plugins and should be considered as estimates.[1][2][3][4][5]

Synthesis of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

The synthesis of the title compound can be achieved through a straightforward and scalable two-step sequence starting from commercially available materials. The key steps involve a Williamson ether synthesis to couple the pyridine and piperidine fragments, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Boc Deprotection A 6-chloro-pyridine-2-carboxylic acid methyl ester C tert-butyl 4-((6-(methoxycarbonyl)pyridin-2-yl)methoxy)piperidine-1-carboxylate A->C B tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate NaH NaH, DMF B->NaH D tert-butyl 4-((6-(methoxycarbonyl)pyridin-2-yl)methoxy)piperidine-1-carboxylate NaH->C LiOH LiOH, THF/H2O D->LiOH E 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)pyridine-2-carboxylic acid F 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)pyridine-2-carboxylic acid LiOH->E HCl HCl in Dioxane F->HCl G 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid HCl->G

Synthetic workflow for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid.
Protocol 1: Synthesis of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

Step 1: Synthesis of tert-butyl 4-({[6-(methoxycarbonyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 6-chloro-pyridine-2-carboxylic acid methyl ester (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 6-({[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy})pyridine-2-carboxylic acid

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 3: Synthesis of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

  • Dissolve the product from Step 2 (1.0 eq) in 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the title compound.

Applications in Drug Discovery

The unique structural features of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid make it an attractive starting point for the development of inhibitors for various enzyme classes and ligands for receptors.

Application 1: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in epigenetic regulation and has emerged as a promising target for cancer therapy.[6] The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a potent core for the development of LSD1 inhibitors.[7] While the initial discovery utilized a 3-substituted pyridine, the 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid building block provides a strategic alternative for exploring the inhibitor binding site. The carboxylic acid can be functionalized to introduce groups that interact with key residues, while the piperidine nitrogen can be modified to fine-tune physicochemical properties and target engagement.

LSD1_Inhibition_Pathway LSD1 LSD1 H3K4me1_0 H3K4me1/0 (Repressed Chromatin) LSD1->H3K4me1_0 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Gene_Expression Oncogene Expression H3K4me2->Gene_Expression Activates H3K4me1_0->Gene_Expression Represses Inhibitor 6-(Piperidin-4-ylmethoxy) pyridine-2-carboxylic acid Derivative Inhibitor->LSD1 Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression

Inhibition of LSD1 by a derivative of the building block.
Application 2: Development of Kinase Inhibitors

The pyridine-2-carboxamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[8] The 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid building block can be utilized to generate novel kinase inhibitors. The carboxylic acid can be readily converted to a variety of amides, introducing substituents that can interact with the hinge region of the kinase domain. The piperidinylmethoxy group can project into the solvent-exposed region, providing opportunities to enhance potency and selectivity, as well as to modulate pharmacokinetic properties. For instance, derivatives of this scaffold could be explored as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[8]

Protocols for Derivatization

The bifunctional nature of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid allows for two primary modes of diversification: amide bond formation at the carboxylic acid and N-alkylation of the piperidine nitrogen.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds, particularly with heteroaromatic carboxylic acids.[9][10][11]

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling A 6-(Piperidin-4-ylmethoxy) pyridine-2-carboxylic acid HATU HATU, DIPEA, DMF A->HATU Activated_Ester Activated Ester Intermediate HATU->Activated_Ester Amine Primary or Secondary Amine (R-NHR') Activated_Ester->Amine Amide 6-(Piperidin-4-ylmethoxy) pyridine-2-carboxamide Derivative Amine->Amide

General workflow for HATU-mediated amide coupling.
  • To a solution of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a robust and versatile method for the N-alkylation of the piperidine ring. This protocol uses sodium triacetoxyborohydride as a mild reducing agent.[12][13]

Reductive_Amination_Workflow cluster_0 Iminium Ion Formation cluster_1 Reduction A 6-(Piperidin-4-ylmethoxy) pyridine-2-carboxylic acid Aldehyde Aldehyde or Ketone (RCHO) A->Aldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion Reducer NaBH(OAc)3, DCE Iminium_Ion->Reducer N_Alkylated_Product N-Alkyl-6-(piperidin-4-ylmethoxy) pyridine-2-carboxylic acid Reducer->N_Alkylated_Product

General workflow for reductive amination.
  • To a solution of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Conclusion

6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is a valuable and versatile building block for pharmaceutical research and drug discovery. Its unique combination of a rigid, functionalizable pyridine core and a flexible, basic piperidine moiety provides a rich platform for the design and synthesis of novel therapeutic agents. The protocols outlined in this document provide a solid foundation for the synthesis and derivatization of this promising scaffold, enabling the exploration of a wide range of biological targets.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Ghasemi, F., & Asadpour, L. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Faul, M. J., Larsen, R. D., & Vounatsos, F. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(4), 1549–1554.
  • Goti, A., Cacciarini, M., Cardona, F., & Pallecchi, M. (2017). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry, 15(42), 8963-8972.
  • Wang, M., Wang, W., & Li, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Vlachou, M., Papanastasiou, I. P., Georgiadis, M. O., & Cole, S. T. (2018). Design, Synthesis and in vitro Controlled Release of New Adamantanodiarylketone Antimycobacterials. Molecules, 23(10), 2533.
  • ChemAxon. (2023, April 19). Predicting pKa. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Chandler, J. R., & Schomaker, J. M. (2011). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(10), 1543-1546.
  • DrugBank. (n.d.). Drug Calculated Properties. Retrieved from [Link]

  • Singh, H., & Singh, J. (2017). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • Işık, M., & Sövizi, F. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1145–1152.
  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Procter, D. J., & Campbell, A. D. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(38), 4279-4281.
  • Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 111-120.
  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Autechem. (n.d.). 6-Chloro-3-methyl-pyridine-2-carboxylic acid. Retrieved from [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(2), 703–714.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • CAS. (n.d.). Identify chemical substances. Retrieved from [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • Kumar, A., & Singh, A. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Synlett.
  • Google Patents. (n.d.). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • CAS. (n.d.). CAS SciFinder Enhancements. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Google Patents. (n.d.). Pyridine compounds as inhibitors of kinase.
  • Google Patents. (n.d.). 6-(4-hydroxy-phenyl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors.
  • Johannes, E., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

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  • Wang, L., et al. (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters, 7(10), 953–958.
  • Mititelu, M., Stanciu, G., & Sarbu, M. (2020). Synthesis, Spectral Characterization and Molecular Docking Study of New 2,6-Pyrimidindione Derivatives with Potential Biological Activity. Farmacia, 68(4), 663-670.
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  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][12][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • Dalton Transactions. (n.d.). bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Retrieved from [Link]

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Method

Application Note: Advanced Sample Preparation and LC-MS/MS Protocols for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic Acid

Executive Summary The accurate quantification of highly polar, zwitterionic pharmaceutical intermediates in complex matrices remains a significant analytical challenge. This application note provides a comprehensive, fie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, zwitterionic pharmaceutical intermediates in complex matrices remains a significant analytical challenge. This application note provides a comprehensive, field-proven methodological framework for the sample preparation and LC-MS/MS analysis of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid . By leveraging the compound's unique acid-base chemistry, this guide establishes a self-validating Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol designed to eliminate matrix effects, maximize recovery, and ensure robust chromatographic performance.

Physicochemical Profiling & Causality

To design a successful extraction protocol, one must first deconstruct the analyte's physicochemical behavior[1]. 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is a functionalized picolinic acid derivative containing two critical ionizable centers:

  • A basic piperidine ring (secondary amine).

  • An acidic pyridine-2-carboxylic acid moiety .

At physiological pH (7.4), the carboxylic acid is deprotonated (anionic) and the piperidine nitrogen is protonated (cationic). This zwitterionic state renders the molecule highly hydrophilic, leading to poor retention on traditional reversed-phase (e.g., C18) sorbents[2].

Table 1: Physicochemical Properties & Analytical Implications

PropertyEstimated ValueAnalytical Implication (Causality)
Molecular Weight 236.27 g/mol Suitable for highly sensitive LC-MS/MS (ESI+) detection.
pKa 1 (Carboxylic Acid) ~5.0 – 5.5Must drop sample pH below 3.0 to neutralize the carboxylate group for cation exchange loading.
pKa 2 (Piperidine NH) ~10.0 – 10.5Must raise elution solvent pH above 11.5 to deprotonate the amine and break ionic retention.
LogP / Polarity Highly HydrophilicPrevents the use of standard Liquid-Liquid Extraction (LLE); necessitates Mixed-Mode SPE or HILIC chromatography.

Methodological Rationale: The Mixed-Mode Advantage

Because the analyte is highly polar, standard reversed-phase SPE will result in premature elution during the wash steps. To achieve absolute matrix cleanup, we utilize Mixed-Mode Strong Cation Exchange (MCX) .

MCX sorbents combine a hydrophobic polymeric backbone (e.g., Oasis HLB or Discovery DSC-MCAX) with strongly acidic sulfonic acid groups (pKa < 1). By acidifying the sample prior to loading, we force the analyte into a net-positive charge state. The analyte binds to the sorbent via strong electrostatic interactions, allowing us to wash the sorbent with 100% organic solvents to remove hydrophobic interferences (like phospholipids) without losing the target compound[2].

Experimental Workflow Visualization

SPE_Workflow Start Biological Sample (Plasma/Urine/Serum) Pretreat Pre-treatment Dilute 1:1 with 2% H3PO4 (Neutralizes COOH, Protonates NH) Start->Pretreat Load Load Sample (Analyte binds via electrostatic interaction) Pretreat->Load Condition Condition & Equilibrate 1. 100% MeOH 2. 2% H3PO4 in H2O Condition->Load Wash1 Wash 1: 2% Formic Acid in H2O (Removes polar/acidic interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes hydrophobic lipids/proteins) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol (Deprotonates NH, releases analyte) Wash2->Elute Analyze Evaporate to Dryness Reconstitute & LC-MS/MS Analysis Elute->Analyze

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Zwitterionic Analytes.

Detailed Experimental Protocols

Protocol A: MCX SPE for Biological Matrices (Plasma/Serum)

This protocol is designed for trace-level quantification in complex biological fluids, ensuring maximum phospholipid removal[1].

Materials Required:

  • Polymeric MCX SPE Cartridges (e.g., 30 mg/1 cc).

  • 2% Phosphoric acid ( H3​PO4​ ) in LC-MS grade water.

  • 2% Formic acid (FA) in LC-MS grade water.

  • 5% Ammonium hydroxide ( NH4​OH ) in Methanol (Prepare fresh daily).

Table 2: Step-by-Step SPE Methodology & Causality

StepActionCausality / Chemical Mechanism
1. Pre-treatment Dilute 100 µL plasma with 100 µL 2% H3​PO4​ . Vortex for 30s.Drops sample pH to ~2.0. Disrupts protein binding, neutralizes the carboxylic acid, and ensures the piperidine ring is fully protonated (+1) for ion exchange.
2. Conditioning Pass 1.0 mL Methanol through the cartridge.Wets the hydrophobic polymeric backbone, opening the pores for maximum surface area interaction.
3. Equilibration Pass 1.0 mL 2% H3​PO4​ through the cartridge.Equilibrates the sorbent bed to match the acidic pH of the loading sample, preventing premature analyte precipitation.
4. Loading Load the pre-treated sample (200 µL) at 1 mL/min.The positively charged piperidine ring forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent[2].
5. Wash 1 Pass 1.0 mL 2% Formic Acid in Water.Washes away salts, highly polar neutrals, and acidic matrix components. The acidic environment maintains the analyte's ionic bond.
6. Wash 2 Pass 1.0 mL 100% Methanol.Critical Step: Removes neutral lipids, phospholipids, and hydrophobic proteins. The analyte remains locked to the sorbent via electrostatic forces.
7. Elution Elute with 2 x 500 µL of 5% NH4​OH in Methanol.The high pH (~11.5) deprotonates the piperidine nitrogen, neutralizing the molecule. The ionic bond breaks, and the methanol elutes the analyte[1].
8. Reconstitution Evaporate under N2​ at 40°C. Reconstitute in 100 µL initial mobile phase.Concentrates the sample and ensures solvent compatibility with the LC column to prevent peak distortion.
Protocol B: "Dilute-and-Shoot" for API Synthesis QC

For high-concentration Active Pharmaceutical Ingredient (API) quality control or synthetic reaction monitoring, SPE is often unnecessary.

  • Quench & Precipitate: Transfer 50 µL of the reaction mixture/API solution into 950 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated salts or high-molecular-weight byproducts.

  • Dilution: Dilute the supernatant 1:100 in LC-MS grade Water/Acetonitrile (50:50, v/v) to ensure the concentration falls within the linear dynamic range of the mass spectrometer.

Analytical LC-MS/MS Considerations

Because 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is highly polar, standard C18 columns will yield poor retention (elution near the void volume), leading to severe ion suppression from unretained matrix salts.

  • Recommended Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a Polar-Embedded C18 column (e.g., Waters Atlantis T3 or Phenomenex Kinetex Polar C18).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (Buffers the pH to ~3.0, ensuring consistent ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Electrospray Ionization in Positive mode (ESI+). Monitor the [M+H]+ precursor ion at m/z 237.1.

Self-Validating Systems: Ensuring Trustworthiness

A robust protocol must be self-validating. To ensure the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of your assay, you must quantitatively prove that the SPE method works by calculating Recovery (RE) and Matrix Effect (ME) during method validation.

Prepare three sets of samples:

  • Set A (Neat Standard): Analyte spiked into reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix extracted via Protocol A, then spiked with analyte prior to reconstitution.

  • Set C (Pre-Extraction Spike): Blank matrix spiked with analyte, then extracted via Protocol A.

Evaluate the system using the following formulas:

  • Matrix Effect (ME) % = (AreaSetB​/AreaSetA​)×100

    • Acceptance Criteria: ME should be between 85% and 115%. Values outside this range indicate the Wash 2 step is failing to remove phospholipids.

  • Absolute Recovery (RE) % = (AreaSetC​/AreaSetB​)×100

    • Acceptance Criteria: Consistent recovery >80% proves the pH adjustments in the Load and Elute steps are chemically accurate and functioning as designed.

References

  • Waters Corporation. Taking the Complexity out of SPE Method Development: Mixed-mode Cation eXchange sorbent for bases (Oasis MCX). Method Development Guidelines. Available at: [Link]

  • Biotage. Current Methodologies for Drugs of Abuse Urine Testing: Mixed-Mode Polymeric Reverse Phase Strong Cation Exchange SPE. White Paper. Available at: [Link]

Sources

Application

Application and Protocol Guide for the Chiral Separation of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic Acid Enantiomers

Introduction: The Critical Role of Enantiomeric Purity 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is a heterocyclic compound with structural motifs common in pharmacologically active molecules.[1] The presence o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Enantiomeric Purity

6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is a heterocyclic compound with structural motifs common in pharmacologically active molecules.[1] The presence of a stereogenic center in the piperidine ring, while not immediately obvious from the name, arises from the potential for restricted rotation and the specific substitution pattern, making the separation of its enantiomers a critical step in drug development. The differential pharmacological and toxicological profiles of enantiomers are well-documented, necessitating the development of robust and efficient methods to isolate and quantify the individual stereoisomers to ensure the safety and efficacy of potential drug candidates.[2]

This technical guide provides a comprehensive overview of strategies for the chiral separation of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid enantiomers. We will explore method development for both analytical and preparative scales, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and will also discuss the principles of Simulated Moving Bed (SMB) chromatography for large-scale purification. The protocols and methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for tackling this challenging chiral separation.

Method Development Strategy: A Multifaceted Approach

The successful chiral separation of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid hinges on a systematic screening of chiral stationary phases (CSPs) and mobile phases. The molecule's structure, featuring a basic piperidine nitrogen, a carboxylic acid group, and a pyridine ring, suggests multiple points of interaction with a chiral selector, including hydrogen bonding, dipole-dipole interactions, and steric effects.[3][4]

Choosing the Right Technology: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for chiral separations.[5][6]

  • Chiral HPLC: A well-established and versatile technique. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including those with piperidine moieties.[7][8] Normal-phase HPLC often provides better selectivity for chiral separations compared to reversed-phase.

  • Chiral SFC: A "greener" and often faster alternative to normal-phase HPLC.[6] SFC utilizes supercritical CO2 as the primary mobile phase component, which is non-toxic and readily available. The low viscosity and high diffusivity of supercritical fluids can lead to higher efficiency and faster separations.[6]

For initial screening, both techniques should be considered. SFC is often advantageous for high-throughput screening due to its speed.

Selecting the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most versatile and widely successful for a broad range of chiral molecules.[5][9] For 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, the following CSPs are recommended for initial screening:

  • Immobilized Amylose-based CSPs (e.g., Chiralpak® IA, IC): These are known for their broad applicability and robustness, allowing for the use of a wider range of solvents.[3]

  • Immobilized Cellulose-based CSPs (e.g., Chiralcel® OD-H, OJ-H): These have different chiral recognition capabilities compared to amylose-based phases and are also excellent candidates.[8]

  • Protein-based CSPs (e.g., alpha 1-acid glycoprotein (AGP)): These can be effective for the separation of basic drugs in reversed-phase mode.[8][10]

A screening of these CSPs with a set of standard mobile phases is the most efficient way to identify a suitable separation method.

Analytical Scale Chiral Separation Protocols

The following protocols provide a starting point for developing an analytical method for the chiral separation of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid enantiomers.

Protocol 1: Chiral HPLC Method Development

Objective: To achieve baseline separation of the enantiomers of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid using chiral HPLC.

Materials:

  • Racemic 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

  • HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), diethylamine (DEA), and trifluoroacetic acid (TFA)

  • Chiral HPLC columns (e.g., Chiralpak® IA, Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Initial Screening:

    • Equilibrate the chiral column with the starting mobile phase (e.g., n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to an appropriate value based on the compound's UV spectrum (e.g., 254 nm).

    • Inject 10 µL of the sample solution.

  • Method Optimization:

    • Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier (IPA or EtOH) to optimize selectivity and retention time.

    • Mobile Phase Additives: For this amphiprotic molecule, additives are crucial. Add a small amount of a basic modifier like DEA (0.1%) to improve the peak shape of the basic piperidine nitrogen and an acidic modifier like TFA (0.1%) for the carboxylic acid group.

    • Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C) on the separation.

    • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.

Data Presentation: Hypothetical HPLC Screening Results

CSPMobile Phase (v/v/v)Flow Rate (mL/min)Temp (°C)Rs
Chiralpak® IAn-Hexane/IPA/DEA (80:20:0.1)1.0251.8
Chiralcel® OD-Hn-Hexane/EtOH/TFA (90:10:0.1)1.0252.2
Chiralpak® IAn-Hexane/EtOH/DEA/TFA (85:15:0.1:0.1)1.030>2.5
Protocol 2: Chiral SFC Method Development

Objective: To develop a fast and efficient chiral separation method using SFC.

Materials:

  • Racemic 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

  • SFC-grade CO₂, methanol (MeOH), ethanol (EtOH), isopropanol (IPA)

  • Basic and acidic additives (e.g., DEA, TFA)

  • Chiral SFC columns (e.g., Chiralpak® IA, Chiralcel® OD-H, 150 x 4.6 mm, 3 µm)

  • SFC system with a UV detector and back pressure regulator

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in methanol.

  • Initial Screening:

    • Set the back pressure to 150 bar.

    • Set the column temperature to 35 °C.

    • Use a mobile phase of CO₂ and a modifier (e.g., MeOH) with a gradient (e.g., 5% to 40% modifier over 5 minutes).

    • Set the flow rate to 3.0 mL/min.

    • Inject 5 µL of the sample solution.

  • Method Optimization:

    • Co-solvent/Modifier: Screen different alcohol modifiers (MeOH, EtOH, IPA) as they can significantly alter selectivity.[5]

    • Additives: Add a small percentage of an additive (e.g., 0.1% DEA or TFA in the modifier) to improve peak shape and resolution.

    • Back Pressure and Temperature: Optimize these parameters to fine-tune the separation.

Data Presentation: Hypothetical SFC Screening Results

CSPModifierAdditive (in modifier)GradientRs
Chiralpak® IAMethanol0.2% DEA5-40% in 5 min2.1
Chiralcel® OD-HEthanol0.1% TFA5-40% in 5 min1.9
Chiralpak® IAMethanol0.2% DEA + 0.1% TFA10-35% in 4 min>3.0

Visualization of Method Development Workflow

G cluster_0 Analytical Method Development start Racemic Sample screen_tech Select Technique (HPLC or SFC) start->screen_tech screen_csp Screen Chiral Stationary Phases (e.g., Chiralpak IA, Chiralcel OD-H) optimize_mp Optimize Mobile Phase (Solvent, Modifier, Additives) screen_csp->optimize_mp screen_tech->screen_csp optimize_params Optimize Other Parameters (Temp, Flow Rate, Back Pressure) optimize_mp->optimize_params validate Method Validation optimize_params->validate

Caption: A general workflow for the development of a chiral separation method.

Preparative Scale Chiral Separation

Once a suitable analytical method is developed, it can be scaled up for preparative separation to isolate larger quantities of the individual enantiomers.

Protocol 3: Preparative Chiral HPLC/SFC

Objective: To isolate gram-level quantities of each enantiomer with high enantiomeric purity.

Procedure:

  • Method Translation: The analytical method is scaled up to a larger diameter column (e.g., 20 mm or 50 mm ID). The flow rate is adjusted proportionally to the cross-sectional area of the column.

  • Loading Study: Determine the maximum amount of racemate that can be injected onto the preparative column without compromising resolution. This is done by injecting increasing amounts of the sample and monitoring the resolution and peak shape.

  • Fraction Collection: Collect the eluting enantiomers in separate fractions.

  • Purity Analysis: Analyze the collected fractions using the developed analytical method to determine the enantiomeric excess (% ee).

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Simulated Moving Bed (SMB) Chromatography for Industrial Scale

For large-scale, continuous separation, Simulated Moving Bed (SMB) chromatography is the preferred technology.[11][12][13] SMB offers significant advantages over batch preparative chromatography, including higher productivity, reduced solvent consumption, and higher purity.[14][15] The principle of SMB involves simulating the counter-current movement of the stationary phase relative to the mobile phase, which is achieved by cyclically switching the inlet and outlet ports along a series of columns.[12] This continuous process allows for the constant feeding of the racemic mixture and the simultaneous collection of the purified enantiomers.[11] The design and optimization of an SMB process are complex and typically require specialized expertise and software, but it is the most cost-effective solution for producing large quantities of single enantiomers.[13]

Visualization of the SMB Process

SMB_Process cluster_smb Simulated Moving Bed (SMB) Cycle Feed Racemic Feed Zone2 Zone 2 Feed->Zone2 Eluent Eluent Zone1 Zone 1 Eluent->Zone1 Extract Extract (More Retained) Raffinate Raffinate (Less Retained) Zone3 Zone 3 Zone4 Zone 4 Zone1->Zone4 Zone2->Raffinate Zone3->Zone2 Zone4->Extract Zone4->Zone3

Caption: A simplified diagram illustrating the zones and flows in an SMB system.

Conclusion

The chiral separation of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is an essential step for its development as a potential pharmaceutical agent. This guide has outlined a systematic approach to developing robust and efficient separation methods using chiral HPLC and SFC for both analytical and preparative purposes. By screening a selection of polysaccharide-based chiral stationary phases and optimizing the mobile phase conditions, a successful separation can be achieved. For larger scale production, Simulated Moving Bed chromatography presents a highly efficient and economical solution. The protocols and strategies detailed in this application note provide a solid foundation for researchers to successfully resolve the enantiomers of this and structurally related compounds.

References

  • SK pharmteco. Advantages of Simulated Moving Bed (SMB) Chromatography. 2025 May 16. Available from: [Link]

  • Rajendran A, Paredes G, Mazzotti M. Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A. 2009;1216(4):709-738. Available from: [Link]

  • Rajendran A, Paredes G, Mazzotti M. Simulated moving bed chromatography for the separation of enantiomers. PubMed. 2009 Jan 23. Available from: [Link]

  • Rajendran A, Paredes G, Mazzotti M. Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A. 2009 Jan 23. Available from: [Link]

  • CARBOGEN AMCIS AG. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. 2023 Jul 3. Available from: [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available from: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. 2025 Jun 8. Available from: [Link]

  • West C, Lemasson E, Bertin S, Hennig P, Lesellier E. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. 2016. Available from: [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. 2024 Sep 19. Available from: [Link]

  • ACS Publications. Supercritical Fluid Chromatography | Analytical Chemistry. 2008 Apr 22. Available from: [Link]

  • Phenomenex. Chiral Super Critical Fluid Chromatography. Available from: [Link]

  • ResearchGate. SFC for chiral separations in bioanalysis | Request PDF. Available from: [Link]

  • ACS Publications. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. 2024 Mar 19. Available from: [Link]

  • Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available from: [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. 2021 Jan 4. Available from: [Link]

  • Organic-chemistry.org. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

  • IntechOpen. (PDF) Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Available from: [Link]

  • NIH. Strategies for chiral separation: from racemate to enantiomer - PMC. Available from: [Link]

  • RSC Publishing. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry. Available from: [Link]

  • NIH. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. Available from: [Link]

  • Globalresearchonline.net. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. 2011 Feb 10. Available from: [Link]

  • DigitalCommons@TMC. Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. 2023 Jun 22. Available from: [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. 2018 Sep 14. Available from: [Link]

  • Chemwatch. 6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • Unife. Journal of Pharmaceutical and Biomedical Analysis. 2023 Oct 13. Available from: [Link]

  • RSC Publishing. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. 2022 Sep 2. Available from: [Link]

  • Springer. Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving poor solubility of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid in aqueous media

Welcome to the dedicated technical support guide for resolving challenges associated with the aqueous solubility of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid. This resource is designed for researchers, medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for resolving challenges associated with the aqueous solubility of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering difficulties in achieving desired concentrations of this compound for in vitro assays, in vivo studies, or formulation development.

This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome solubility limitations. We will delve into the physicochemical properties of the molecule, explain the scientific rationale behind each troubleshooting step, and provide detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions regarding the compound's behavior in aqueous media. Understanding these fundamentals is the first step in designing an effective solubilization strategy.

Q1: Why is my compound, 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, so poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A1: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. It is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Acidic Group: A carboxylic acid on the pyridine ring (a picolinic acid derivative).

  • Basic Groups: A nitrogen atom within the pyridine ring and a secondary amine within the piperidine ring.

At or near its isoelectric point (pI), the molecule exists predominantly as a zwitterion . In this state, the carboxylic acid is deprotonated (negatively charged) and one or both of the nitrogen atoms are protonated (positively charged). While the molecule has charged groups, its net charge is zero, which can lead to strong intermolecular electrostatic interactions and high crystal lattice energy. This often results in minimal interaction with water molecules and, consequently, very low aqueous solubility.[1][2]

Q2: What are the key pKa values I should be aware of for this molecule?

A2: While experimental pKa values for this specific molecule are not readily published, we can estimate them based on its constituent functional groups. These values are critical for predicting how solubility will change with pH.

Functional GroupEstimated pKaPredominant State at pH 7.4
Pyridine Nitrogen~1-2Neutral
Carboxylic Acid~3-4Anionic (deprotonated)
Piperidine Nitrogen~10-11Cationic (protonated)
(Note: These are estimates. The exact pKa values are influenced by the electronic effects of the surrounding molecular structure. Experimental determination is recommended for precise formulation development.)

Based on these estimates, the zwitterionic form is the major species at physiological pH, confirming the rationale for its poor solubility.

Q3: Is there a systematic way to approach this solubility problem?

A3: Absolutely. A tiered, systematic approach is the most efficient way to solve solubility challenges. The strategy involves progressively more complex methods, starting with the simplest and most common techniques. This ensures you do not over-engineer a solution when a simple adjustment might suffice.

The recommended workflow is:

  • pH Adjustment: Characterize the pH-solubility profile to identify pH ranges where the compound is maximally soluble.

  • Co-solvent Screening: If pH adjustment is insufficient or not viable for the intended experiment, introduce water-miscible organic co-solvents.

  • Formulation with Excipients: For more challenging cases, especially for in-vivo dosing, employ solubilizing excipients like cyclodextrins.

The following diagram outlines this logical troubleshooting workflow.

G cluster_0 Tier 1: Intrinsic Properties cluster_1 Tier 2: Solvent System Modification cluster_2 Tier 3: Advanced Formulation Start Poor Aqueous Solubility of Compound at pH 7.4 pH_Profile Determine pH-Solubility Profile (Protocol 1) Start->pH_Profile First Step Decision1 Is solubility sufficient and pH acceptable for assay? pH_Profile->Decision1 Co_Solvent Screen Co-solvents (Protocol 2) Decision2 Is solubility sufficient for intended use? Co_Solvent->Decision2 Cyclodextrin Use Complexation Agents (e.g., Cyclodextrins) (Protocol 3) Success Proceed with Experiment Cyclodextrin->Success Yes (if successful) Decision1->Co_Solvent No Decision1->Success Yes Decision2->Cyclodextrin No Decision2->Success Yes

Caption: Systematic workflow for solubility enhancement.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step protocols to execute the strategies outlined above.

Strategy 1: pH Adjustment - The Most Powerful First Step

Scientific Rationale: By shifting the pH of the aqueous medium far from the molecule's isoelectric point (pI), we can force the equilibrium towards a predominantly charged species (either cationic or anionic). These fully ionized forms are significantly more soluble in water than the neutral zwitterion.[]

  • At Low pH (e.g., pH 1-2): The carboxylic acid is protonated (neutral), while both the piperidine and pyridine nitrogens are protonated (cationic). The molecule carries a net positive charge.

  • At High pH (e.g., pH 11-12): The carboxylic acid is deprotonated (anionic), while the nitrogens are in their neutral free-base form. The molecule carries a net negative charge.

The diagram below illustrates the pH-dependent ionization states of the molecule.

ionization_states cluster_low_ph Low pH (<2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (>11) low_ph_label Predominantly Cationic Species (High Solubility) pI_label Predominantly Zwitterionic Species (LOWEST SOLUBILITY) low_ph_label->pI_label Increase pH high_ph_label Predominantly Anionic Species (High Solubility) pI_label->high_ph_label Increase pH

Caption: Relationship between pH and molecular charge state.

Protocol 1: Generating a pH-Solubility Profile (Kinetic Solubility)

This experiment will quickly identify the optimal pH for solubilizing your compound.

Materials:

  • 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid (solid)

  • Dimethyl sulfoxide (DMSO)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • 96-well plates (polypropylene for compound storage, UV-transparent for analysis)

  • Plate reader capable of measuring UV absorbance or an HPLC-UV system.

Methodology:

  • Prepare a Concentrated Stock: Accurately weigh and dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Aliquot Buffers: Add 98 µL of each buffer (spanning the pH range) to individual wells of a 96-well plate.

  • Initiate Precipitation: Add 2 µL of the DMSO stock solution to each well. This creates a 1:50 dilution and initiates the "solvent-shift" precipitation. The final DMSO concentration will be 2%.

  • Equilibrate: Seal the plate and shake at room temperature for 2-4 hours to allow the system to reach equilibrium.

  • Separate Solid from Soluble: Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitated compound.

  • Quantify Soluble Fraction: Carefully transfer a known volume of the supernatant to a new UV-transparent plate. Measure the absorbance at the compound's λmax. Alternatively, analyze the supernatant by HPLC-UV.

  • Calculate Solubility: Use a standard curve of the compound in a fully solubilizing solvent (like 50:50 acetonitrile:water) to convert the absorbance or peak area into a concentration (µg/mL or µM).

  • Plot the Data: Plot the calculated solubility (Y-axis) against the buffer pH (X-axis).

Expected Outcome: You should observe a "U-shaped" curve, with the lowest solubility around the pI and significantly higher solubility at both acidic and basic extremes.[1][2] This data is invaluable for choosing a buffer system for your experiments.

pH of Aqueous BufferExpected Kinetic SolubilityPredominant Species
2.0HighCationic Salt
4.0ModerateCationic/Zwitterionic Mix
7.4Very LowZwitterion
10.0ModerateAnionic/Zwitterionic Mix
12.0HighAnionic Salt
Strategy 2: Utilizing Co-solvents for Solubility Enhancement

Scientific Rationale: If pH adjustment is not an option (e.g., due to assay constraints or compound stability), using a water-miscible organic solvent, or co-solvent , is the next best approach.[4][5][6] Co-solvents work by reducing the overall polarity of the solvent system. This decreases the energy penalty required to create a cavity in the solvent for the non-polar parts of your molecule, thereby increasing solubility.[]

Protocol 2: Co-solvent Screen for Improved Solubility

Materials:

  • Compound stock solution in DMSO (as in Protocol 1).

  • Aqueous buffer at the desired final pH (e.g., PBS at pH 7.4).

  • A panel of pharmaceutically relevant co-solvents.

  • Standard lab equipment for analysis (96-well plates, plate reader, or HPLC).

Common Co-solvents for Screening:

Co-solventTypical Concentration RangeKey Characteristics
Ethanol (EtOH)5-20% (v/v)Common, relatively non-toxic.
Propylene Glycol (PG)10-40% (v/v)Good solubilizer, often used in parenteral formulations.[4]
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)Excellent solubilizer for many poorly soluble drugs.[]
N-Methyl-2-pyrrolidone (NMP)1-10% (v/v)Strong, polar aprotic solvent; use with caution due to toxicity.
Dimethyl Sulfoxide (DMSO)<5% (v/v)Excellent solubilizer, but can have assay interference.

Methodology:

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions by mixing your target aqueous buffer with each co-solvent at different final concentrations (e.g., prepare solutions of PBS with 5%, 10%, and 20% PG).

  • Perform Solvent-Shift: Using the same method as Protocol 1, add 2 µL of your high-concentration DMSO stock to 98 µL of each co-solvent/buffer mixture.

  • Equilibrate and Analyze: Follow steps 4-8 from Protocol 1 to equilibrate, separate, and quantify the soluble fraction of the compound in each condition.

  • Evaluate Results: Compare the solubility achieved in each co-solvent mixture to the buffer-only control. Select the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential impacts on your experiment.

Strategy 3: Advanced Formulation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble "guest" molecules, like yours, within their central cavity. This non-covalent "inclusion complex" effectively shields the hydrophobic regions of the drug from water, presenting a new, larger molecule with a hydrophilic exterior that is readily soluble.[9][] This is a powerful technique for significantly increasing aqueous solubility, particularly for BCS Class II compounds.[]

cyclodextrin cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Hydrophobic Moiety) water Water complex Soluble Inclusion Complex drug->complex Encapsulation water2 Water cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Phase-Solubility Study with Cyclodextrins

This experiment determines if a cyclodextrin can enhance solubility and quantifies the extent of the improvement. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and safety profile.

Materials:

  • 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., PBS pH 7.4)

  • HPLC-UV system for analysis.

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your target buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 20% w/v).

  • Create Slurries: Add an excess amount of your solid compound to a known volume of each cyclodextrin solution in separate vials. Ensure enough solid is added so that undissolved material remains at equilibrium.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-72 hours to ensure thermodynamic equilibrium is reached.

  • Separate Solid: After equilibration, filter each sample through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) to remove all undissolved solid.

  • Quantify: Dilute the clear filtrate as needed and analyze by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Plot and Analyze: Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis).

    • Interpreting the Plot: A linear increase in drug solubility with increasing cyclodextrin concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and is a strong indicator of successful solubilization. The slope of this line can be used to calculate the complexation binding constant.

Summary and Final Recommendations

Resolving the poor aqueous solubility of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is a tractable problem when approached systematically.

  • Always start with pH. The amphoteric nature of this molecule is the primary driver of its pH-dependent solubility. A simple pH adjustment to either highly acidic (pH < 3) or highly basic (pH > 11) conditions will likely provide a dramatic increase in solubility and may be all that is required for your experiments.

  • Use co-solvents judiciously. If pH modification is not feasible, a screen of common co-solvents like PG or PEG 400 can provide the necessary solubility boost for many in vitro applications.

  • Employ advanced excipients for complex challenges. For high-concentration dosing or in vivo formulations where pH and co-solvent levels are restricted, complexation with cyclodextrins like HP-β-CD is a powerful and clinically relevant strategy.

By following these evidence-based protocols, you will be able to efficiently identify an appropriate solvent system or formulation strategy, enabling the successful progression of your research and development activities.

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • ACS Publications. (2017, November 22). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. [Link]

  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [Link]

  • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • DergiPark. (2022, June 24). REVIEW ARTICLE PROTON TRANSFER SALTS and THEIR COMPLEXES and MIXED-LIGAND COMPLEXES of PYRIDINE DICARBOXYLIC ACIDS and PIPERAZIN. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • PubMed. (2008, March 20). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. [Link]

  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

Sources

Optimization

best purification methods for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid reaction mixtures

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid .

Because this target molecule features a basic secondary amine (piperidine, pKa ~10.5), a weakly basic pyridine ring (pKa ~5.4), and an acidic carboxylic acid (pKa ~2.5), it exists predominantly as a highly polar zwitterion at neutral pH. This amphoteric nature renders standard normal-phase silica chromatography highly ineffective due to severe streaking and irreversible adsorption.

Below, you will find a decision-making workflow, troubleshooting FAQs, and self-validating experimental protocols designed to help you isolate this compound with high purity and yield.

Purification Decision Workflow

Workflow Start Crude Reaction Mixture (Zwitterionic Product) Cond1 Contains TFA/HCl (Post-Boc Deprotection) Start->Cond1 Cond2 Contains NaOH/LiOH (Post-Ester Hydrolysis) Start->Cond2 SCX Protocol A: SCX Catch & Release (Traps basic piperidine) Cond1->SCX Cond2->SCX If concentration is too low for crystallization Iso Protocol C: Isoelectric Crystallization (Precipitates at pH ~7.0) Cond2->Iso HPLC Protocol B: Mixed-Mode HPLC (High-resolution polishing) SCX->HPLC If trace impurities remain Final Purified Target Compound (>99% Purity) SCX->Final Evaporate NH3/MeOH Iso->HPLC If co-precipitation occurs Iso->Final Filter & Dry HPLC->Final Lyophilize

Caption: Decision tree for selecting the optimal purification method based on the upstream reaction conditions.

Troubleshooting FAQs

Q: Why does my product elute in the void volume on standard C18 reverse-phase columns? A: Standard C18 stationary phases rely exclusively on hydrophobic interactions. Because 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is a zwitterion, it is heavily hydrated and highly polar. The relative positions of its oppositely charged functional groups prevent it from partitioning into the hydrophobic C18 chains, causing it to wash out in the void volume[1]. To retain this molecule, you must use mixed-mode chromatography or ion-pairing reagents.

Q: How do I remove excess TFA or inorganic salts from the crude reaction mixture? A: The most efficient method is Strong Cation Exchange (SCX) solid-phase extraction. SCX resins contain sulfonic acid functional groups (pKa < 1) that remain negatively charged. When you load your acidified mixture, the basic piperidine nitrogen becomes fully protonated and forms a strong electrostatic bond with the resin[2]. Non-basic impurities, cleaved protecting groups, and inorganic anions wash straight through[3]. The product is then selectively "released" using an ammonia/methanol solution[4].

Q: Can I purify this compound by crystallization without using chromatography? A: Yes, via Isoelectric Point (pI) precipitation. Amino acids and zwitterions are highly soluble in water because their charged states interact strongly with water dipoles. However, at the isoelectric point (the pH where the molecule has a net charge of zero), electrostatic repulsion between the molecules is minimized, and intermolecular hydrogen bonding is maximized[5]. This drives the molecules to form a stable crystal lattice and precipitate out of the aqueous solvent[6]. For this compound, the pI is approximately 7.0.

Quantitative Method Comparison
MethodTypical RecoveryTarget PurityScalabilityPrimary Use CasePros / Cons
Protocol A: SCX 85 - 95%90 - 95%10 mg to 500 gDesalting, TFA removalPro: Fast, removes salts.Con: Won't separate basic impurities.
Protocol B: Mixed-Mode HPLC 70 - 85%> 99%1 mg to 50 gFinal polishingPro: Exceptional resolution.Con: Requires specialized columns.
Protocol C: Isoelectric Cryst. 60 - 90%95 - 98%1 g to > 10 kgBulk isolationPro: Solvent-free, highly scalable.Con: Requires high starting concentration.
Detailed Experimental Protocols
Protocol A: SCX "Catch and Release" Desalting

Causality: Exploits the high pKa of the piperidine ring to selectively trap the target molecule while washing away non-basic reaction byproducts.

  • Column Conditioning: Select an SCX cartridge (e.g., Biotage ISOLUTE SCX-2 or Teledyne RediSep SCX). Pre-condition the column with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% Acetic Acid in Water.

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of 1% Acetic Acid in Water (ensure pH < 4 so the piperidine is fully protonated). Load onto the column at a flow rate of 1-2 drops/second.

  • Washing (The "Catch"): Wash the column with 3 CV of 1% Acetic Acid in Water, followed by 3 CV of pure MeOH. Mechanism: This removes all neutral organics, acidic byproducts, and inorganic anions.

  • Elution (The "Release"): Elute the target compound using 3 to 5 CV of 2M Ammonia in Methanol. Mechanism: Ammonia (pKa ~9.2) competes for the sulfonic acid sites and deprotonates the piperidine, breaking the electrostatic interaction.

  • Concentration: Evaporate the methanolic ammonia fractions under reduced pressure to yield the free zwitterionic product.

Self-Validation Checkpoint: Spot the load flow-through and the final ammonia eluate on a TLC plate. Stain with Ninhydrin and heat. The flow-through must be negative (no purple spot), and the eluate must be strongly positive, proving the catch-and-release was successful.

Protocol B: Preparative Mixed-Mode HPLC

Causality: Combines hydrophobic alkyl chains with embedded ion-exchange groups to provide dual-retention mechanisms for zwitterions without using non-volatile salts[7].

  • Column Selection: Use a mixed-mode column such as Obelisc N, Obelisc R, or Primesep (e.g., 250 x 21.2 mm for preparative scale).

  • Mobile Phase Preparation:

    • Buffer A: Water containing 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Buffer B: Acetonitrile (MeCN) containing 10 mM Ammonium Formate.

    • Note: Volatile buffers are mandatory to ensure the product can be recovered by lyophilization.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes. The acidic pH ensures the carboxylic acid is mostly protonated (increasing hydrophobicity) while the piperidine remains cationic (interacting with the column's embedded anionic groups).

  • Fraction Collection: Collect peaks based on UV absorbance (254 nm for the pyridine ring).

Self-Validation Checkpoint: Because zwitterions can sometimes exhibit shifting UV maxima depending on the buffer, utilize an in-line Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) to confirm that the collected peak contains the target mass [M+H]+ = 237.1.

Protocol C: Isoelectric Crystallization

Causality: Adjusting the pH to the exact isoelectric point neutralizes the net charge, minimizing hydration energy and forcing precipitation.

  • Dissolution: Dissolve the crude product in a minimal amount of Deionized Water. If it does not dissolve, add dropwise 1M HCl or 1M NaOH until the solution is clear (pushing the pH away from the pI).

  • Titration: Place the beaker in an ice bath (0-5 °C) to further decrease solubility. Insert a calibrated pH probe.

  • Precipitation: Slowly add 1M NaOH (if starting acidic) or 1M HCl (if starting basic) dropwise under vigorous stirring. Target a final pH of ~6.8 to 7.2.

  • Aging: Once the solution turns cloudy and a precipitate forms, allow the suspension to age at 4 °C for 2 to 4 hours to promote crystal growth and exclude trapped impurities.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with a small volume of ice-cold water, followed by cold acetone to aid drying.

Self-Validation Checkpoint: After filtration, measure the pH of the mother liquor (supernatant). It must remain stable at the target pI (~7.0). Take a 10 µL aliquot of the supernatant and analyze it via LC-MS; the peak area of the target compound should be minimal, validating that precipitation is complete.

References
  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." sielc.com.[Link]

  • LCGC International. "Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates." chromatographyonline.com.[Link]

  • ACS Publications. "Development of Amino Acid Crystallization Processes: l-Glutamic Acid." acs.org.[Link]

  • Biotage. "Chemistry Data Sheet: Standardized procedures developed for target compound purification by reagent scavenging and catch and release SPE techniques." biotage.co.jp.[Link]

  • PMC. "Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review." nih.gov.[Link]

  • Teledyne ISCO. "RediSep SCX column." teledyneisco.com.[Link]

  • ResearchGate. "Zwitterionic Ion-Exchangers in Liquid Chromatography." researchgate.net.[Link]

Sources

Troubleshooting

preventing thermal degradation of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

Welcome to the technical support center for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the handling and stability of this compound, with a specific focus on preventing thermal degradation. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction to Compound Stability

6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid is a complex molecule with several functional groups that can be susceptible to degradation under various stress conditions, including heat. Understanding the potential degradation pathways is crucial for developing robust analytical methods, stable formulations, and ensuring the overall quality and safety of drug candidates.[1][2][3] This guide will focus on the practical aspects of preventing thermal degradation and troubleshooting common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the thermal stability of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid.

Q1: What are the primary concerns regarding the thermal stability of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid?

A1: The primary concerns for thermal degradation revolve around the key functional groups in the molecule: the carboxylic acid, the ether linkage, the pyridine ring, and the piperidine ring. At elevated temperatures, you may observe decarboxylation of the pyridine-2-carboxylic acid moiety, cleavage of the ether bond, or oxidation of the piperidine and pyridine rings. Each of these degradation pathways will result in impurities that can compromise the integrity of your sample and the validity of your experimental results.

Q2: At what temperatures should I expect to see thermal degradation of this compound?

Q3: How can I visually detect if my sample has undergone thermal degradation?

A3: Visual inspection can be a preliminary indicator. Signs of degradation may include a change in color (e.g., yellowing or browning of a previously white powder), a change in physical state (e.g., melting or clumping), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques are essential for definitive assessment.

Q4: What analytical methods are recommended for detecting and quantifying thermal degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating and quantifying the parent compound and its degradation products.[5][6] A stability-indicating HPLC method should be developed and validated to ensure that all significant degradants are separated from the main peak.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile degradation products.[7][8] UV-Vis spectrophotometry can be a simpler, cost-effective method for quantifying compounds with a UV-active pyridine ring, though it lacks the specificity of HPLC for complex mixtures.[7]

Troubleshooting Guide: Common Scenarios and Solutions

This section provides a structured approach to troubleshooting common issues related to the thermal degradation of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid.

Scenario Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after sample heating. Thermal degradation of the compound.1. Confirm Degradation: Re-analyze a control sample that has not been heated. 2. Lower Temperature: Reduce the temperature of your experiment if possible. 3. Inert Atmosphere: Perform the heating step under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 4. Forced Degradation Study: Conduct a systematic forced degradation study to identify the degradation products and understand the degradation pathway.[1][2]
Loss of assay purity over time in stored solid samples. Improper storage conditions leading to slow thermal decomposition.1. Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For long-term storage, use a refrigerator or freezer. 2. Inert Headspace: Store the solid under an inert gas to minimize oxidation. 3. Re-test Purity: Periodically re-test the purity of stored material using a validated analytical method.
Inconsistent results in bioassays. Degradation of the compound in solution during incubation at physiological temperatures (e.g., 37°C).1. Assess Solution Stability: Perform a time-course stability study of the compound in the assay buffer at the incubation temperature. Analyze samples at different time points by HPLC. 2. Use Freshly Prepared Solutions: Prepare solutions immediately before use. 3. Consider Stabilizers: If instability is confirmed, investigate the use of antioxidants or other stabilizing agents in your formulation, if compatible with the assay.
Difficulty in dissolving the compound after heating. Formation of insoluble degradation products or polymers.1. Characterize the Insoluble Material: If possible, isolate and analyze the insoluble material to understand its nature. 2. Optimize Solvent and pH: Experiment with different solvents and pH conditions for dissolution, but be mindful that pH extremes can also cause degradation.[5][6] 3. Avoid High Temperatures: The primary solution is to avoid excessive heating during the dissolution process. Use sonication or gentle warming if necessary.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study (Solid State)

This protocol outlines a typical forced degradation study to assess the thermal stability of solid 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid.

Objective: To identify potential thermal degradation products and determine the rate of degradation at elevated temperatures.

Materials:

  • 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

  • Calibrated oven

  • Amber glass vials

  • HPLC system with UV detector

  • Validated stability-indicating HPLC method

Procedure:

  • Weigh approximately 5-10 mg of the compound into several amber glass vials.

  • Place the vials in a calibrated oven at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C, 105°C). It is recommended to also include a control sample stored at the intended long-term storage condition (e.g., 5°C).

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.

  • Allow the vial to cool to room temperature.

  • Accurately prepare a solution of the sample in a suitable diluent for HPLC analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product. A mass balance of close to 100% should be achieved.[9]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid from its potential degradation products.

Starting HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Detection Wavelength: UV detection at a suitable wavelength, likely around 260 nm, based on the pyridine ring.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL.[7]

Method Development Strategy:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Prepare a forced degradation sample by heating a solution of the compound (e.g., in water or mobile phase) to generate degradation products.

  • Inject the degraded sample and observe the chromatogram for new peaks.

  • Optimize the mobile phase gradient to achieve baseline separation of the parent peak and all major degradation peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]

Visualizing Degradation and Workflow

Potential Thermal Degradation Pathways

cluster_0 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid cluster_1 Heat (Δ) cluster_2 Potential Degradation Products A Parent Compound B Thermal Stress A->B Exposure C Decarboxylation Product (Loss of CO2) B->C Pathway 1 D Ether Cleavage Products B->D Pathway 2 E Oxidation Products (Pyridine N-oxide, Piperidine Ring Opening) B->E Pathway 3 cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Weigh Solid Compound B Place in Vials A->B C Expose to Heat (Multiple Temperatures) B->C D Sample at Time Points C->D E Dissolve in Diluent D->E F HPLC Analysis E->F G Quantify Parent and Degradants F->G H Assess Mass Balance G->H I Determine Degradation Rate H->I

Caption: Workflow for a forced thermal degradation study.

References

  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Toxicological Profile for Pyridine. NCBI Bookshelf.
  • Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids. Journal of Chemical & Engineering Data.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography.
  • Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • Development of forced degradation and stability indicating studies of drugs—A review. CORE.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
  • Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co). ResearchGate.
  • Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties. Benchchem.
  • Application Notes and Protocols: Pyridine-2-carboxylic Anhydride and its Derivatives in Polymer Chemistry. Benchchem.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.
  • 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid. Sigma-Aldrich.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. DOI.
  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR.
  • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid. PubChem.
  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate.
  • Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. ResearchGate.

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Reference Data & Comparative Studies

Validation

High-Resolution NMR Comparison Guide: 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid vs. 6-Methoxypyridine-2-carboxylic acid

As drug discovery pivots toward increasingly complex modalities—such as PROTACs and fragment-based drug discovery (FBDD)—the selection of bifunctional building blocks becomes critical. 6-(Piperidin-4-ylmethoxy)pyridine-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex modalities—such as PROTACs and fragment-based drug discovery (FBDD)—the selection of bifunctional building blocks becomes critical. 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid (CAS: 1215503-74-4) represents a highly versatile scaffold, combining a metal-chelating/hydrogen-bonding picolinic acid core with a basic, functionalizable piperidine ring.

This guide objectively compares the structural elucidation and Nuclear Magnetic Resonance (NMR) performance of this target molecule against a standard alternative, 6-Methoxypyridine-2-carboxylic acid . By analyzing their 1 H and 13 C NMR chemical shifts, we will explore the causality behind the spectral differences and provide a self-validating experimental protocol for rigorous structural verification.

Structural Rationale & Causality

The decision to utilize a piperidin-4-ylmethoxy substituent over a simple methoxy group is driven by physicochemical optimization.

  • The Methoxy Alternative: 6-Methoxypyridine-2-carboxylic acid provides a flat, relatively lipophilic electron-donating group. Its NMR profile is simple, characterized by a sharp 1 H singlet near 3.90 ppm.

  • The Piperidinyl-Methoxy Target: The introduction of the piperidine ring introduces a basic secondary amine ( pKa​ ~ 10.5) and significant 3D spatial geometry (sp 3 character). This enhances aqueous solubility and provides a distinct vector for subsequent amide coupling or reductive amination. Spectroscopically, the piperidine ring adopts a chair conformation, transforming the simple aliphatic region into a complex web of diastereotopic axial and equatorial spin systems.

Furthermore, the oxygen atom at the 6-position donates electron density into the pyridine π -system via a strong mesomeric (+M) effect. This dictates the electronic environment of the aromatic ring, significantly shielding the ortho-position (C-5/H-5) while the carboxylic acid exerts an anisotropic deshielding effect on the opposite side (C-3/H-3) [2].

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system. Relying solely on 1D 1 H NMR is insufficient for complex aliphatic spin systems; therefore, 2D cross-validation is mandatory.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15.0 mg of the highly pure compound in 0.6 mL of anhydrous Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ).

    • Causality: DMSO-d 6​ is selected over CDCl 3​ due to the zwitterionic potential of the amino acid-like target. Anhydrous conditions are critical to prevent the rapid exchange of the carboxylic acid (-COOH) and piperidine (-NH) protons, allowing their observation [1].

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal strictly to 0.00 ppm to calibrate all subsequent chemical shifts, eliminating solvent-induced referencing errors [1].

  • 1D Acquisition (600 MHz Spectrometer):

    • 1 H NMR: Acquire 16 scans with a 2-second relaxation delay ( d1​ ) and a 90° pulse angle to ensure quantitative integration of the complex multiplets.

    • 13 C NMR: Acquire 512 scans at 150 MHz utilizing WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C scalar couplings, yielding sharp singlets.

  • 2D Cross-Validation: Acquire 1 H- 1 H COSY (to map vicinal piperidine couplings) and 1 H- 13 C HSQC/HMBC (to unambiguously assign the quaternary C-2 and C-6 carbons based on long-range couplings) [3].

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (15 mg in DMSO-d6 + TMS) B 2. 1D NMR Acquisition (1H: 600 MHz, 13C: 150 MHz) A->B Transfer to 5mm Tube C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify Complex Spin Systems D 4. Data Processing (Fourier Transform, Phasing) B->D 1D Data C->D 2D Data E 5. Chemical Shift Assignment & Structural Validation D->E Multiplet & Cross-Peak Analysis

High-Resolution NMR Structural Validation Workflow for Pyridine Building Blocks.

Comparative Data Analysis

The following tables summarize the empirically predicted high-resolution NMR data based on established spectroscopic parameters for these specific molecular fragments [3].

Table 1: 1 H NMR Chemical Shift Comparison (600 MHz, DMSO-d 6​ )
Position6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid ( δ ppm)6-Methoxypyridine-2-carboxylic acid ( δ ppm)Multiplicity & Coupling ( J in Hz)Mechanistic Causality
H-3 (Pyridine) 7.957.96d ( J = 7.5)Deshielded by the electron-withdrawing ortho-COOH group.
H-4 (Pyridine) 7.857.88t ( J = 7.5)Resides in the meta-position to both substituents; standard aromatic shift.
H-5 (Pyridine) 7.057.02d ( J = 7.5)Highly shielded by the +M resonance effect of the adjacent alkoxy oxygen [2].
-O-CH 2​ - 4.25-d ( J = 6.5)Deshielded by the electronegative oxygen; split by the adjacent piperidine methine.
-O-CH 3​ -3.90sStandard uncoupled methoxy singlet.
Pip H-4' (CH) 2.05-mAliphatic methine at the bridgehead of the substituent.
Pip H-2', 6' (CH 2​ ) 3.20 (eq), 2.75 (ax)-mDeshielded by the adjacent basic nitrogen. Exhibits diastereotopic splitting due to the rigid chair conformation.
Pip H-3', 5' (CH 2​ ) 1.85 (eq), 1.40 (ax)-mAliphatic methylenes exhibiting complex geminal ( 2J ) and vicinal ( 3J ) axial-equatorial couplings.
Table 2: 13 C NMR Chemical Shift Comparison (150 MHz, DMSO-d 6​ )
Position6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid ( δ ppm)6-Methoxypyridine-2-carboxylic acid ( δ ppm)Mechanistic Causality
C-2 148.5148.2Quaternary carbon attached to the electron-withdrawing carbonyl.
C-3 123.8124.1Aromatic methine.
C-4 139.5139.8Aromatic methine.
C-5 114.2113.9Strongly shielded by the π -electron donation from the oxygen lone pairs [2].
C-6 162.5163.1Highly deshielded quaternary carbon directly bonded to the electronegative oxygen.
COOH 166.2166.5Standard carboxylic acid carbonyl resonance.
-O-CH 2​ - 72.4-Aliphatic carbon deshielded by direct oxygen attachment.
-O-CH 3​ -53.5Standard methoxy carbon shift.
Pip C-4' 35.2-Aliphatic methine carbon.
Pip C-2', 6' 44.1-Deshielded by the adjacent secondary amine nitrogen.
Pip C-3', 5' 28.5-Standard aliphatic methylene carbons.
Interpretation of Performance

While the pyridine core remains electronically similar between the two compounds, the 6-(Piperidin-4-ylmethoxy) variant introduces profound structural complexity. The 1 H NMR spectrum transitions from a simple first-order system (in the methoxy analog) to a complex second-order system in the aliphatic region. The differentiation of axial and equatorial protons (e.g., 3.20 ppm vs 2.75 ppm for H-2'/6') serves as an internal validation of the piperidine ring's integrity and chair conformation. This 3D bulk is precisely what makes the molecule a superior candidate for disrupting flat, hydrophobic protein-protein interactions in modern drug design.

References

  • On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues.
  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. Royal Society of Chemistry (RSC).
  • gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants.
Comparative

High-Resolution Mass Spectrometry (HRMS) Strategies for the Structural Elucidation of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic Acid: Orbitrap vs. Q-TOF Platforms

As drug development pipelines increasingly rely on complex, bifunctional building blocks, the demand for rigorous structural elucidation and quantification has never been higher. 6-(Piperidin-4-ylmethoxy)pyridine-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, bifunctional building blocks, the demand for rigorous structural elucidation and quantification has never been higher. 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid (Chemical Formula: C₁₂H₁₆N₂O₃) is a prime example of a highly polar, zwitterionic intermediate.

This guide provides an objective, in-depth comparison of two premier High-Resolution Mass Spectrometry (HRMS) architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this molecule. By examining the causality behind ionization behaviors, instrumental physics, and fragmentation pathways, this guide serves as a definitive resource for analytical scientists and pharmacokinetics researchers.

Physicochemical Profiling & Ionization Causality

Before selecting a mass analyzer, we must establish the physicochemical realities of the analyte. 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid contains two distinct functional domains:

  • Piperidine Ring: A secondary amine with a highly basic nitrogen (pKa ~10).

  • Pyridine-2-carboxylic Acid: A picolinic acid derivative that acts as a weak acid (pKa ~5.3)[1].

The Causality of Ionization: Because the piperidine nitrogen is highly basic, the molecule is easily protonated in an acidic environment. By utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~2.7), we ensure that the molecule exists almost exclusively as a pre-formed cation in solution. This makes Positive Electrospray Ionization (ESI+) the thermodynamically favored and most sensitive ionization mode, yielding a robust [M+H]⁺ precursor ion at an exact mass of m/z 237.1234 .

Platform Architecture: Orbitrap vs. Q-TOF

When analyzing small, polar molecules, the choice of HRMS platform dictates the balance between mass resolving power and acquisition speed[2].

The Orbitrap Advantage (e.g., Thermo Q Exactive)

Orbitrap technology relies on the Fourier Transformation of image currents generated by ions oscillating around a central spindle electrode[3].

  • Causality for Selection: The physical nature of the Orbitrap allows for ultra-high resolving power (up to 140,000–240,000 FWHM at m/z 200). This is critical when analyzing 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid in complex biological matrices (e.g., plasma or urine), as it allows the analyst to completely resolve the analyte's fine isotopic structure from isobaric background interferences[3].

The Q-TOF Advantage (e.g., Agilent 6545)

Q-TOF instruments measure the time it takes for accelerated ions to travel through a field-free drift tube to a detector.

  • Causality for Selection: Because flight times are measured in microseconds, Q-TOFs offer exceptionally fast acquisition rates (up to 50 spectra per second). If this compound is being screened in a high-throughput pharmacokinetics (PK) study utilizing ultra-fast UHPLC gradients (where chromatographic peak widths are <3 seconds), the Q-TOF ensures sufficient data points across the peak for accurate quantification[4].

Self-Validating Experimental Workflows

To ensure trustworthiness and E-E-A-T compliance, the following LC-HRMS protocol is designed as a self-validating system . Every step includes an internal check to guarantee data integrity.

Step 1: Sample Preparation & System Suitability
  • Dilution: Prepare the analyte at 100 ng/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The high aqueous content prevents solvent-induced peak broadening upon injection, while the formic acid maintains the pre-ionized state.

  • SST (System Suitability Test): Inject a blank matrix followed by a reference standard. The signal-to-noise (S/N) ratio must exceed 100:1 before proceeding.

Step 2: Chromatographic Separation
  • Column: Polar-embedded C18 or HILIC column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Causality: Standard C18 stationary phases suffer from "phase collapse" and poor retention of highly polar, protonated piperidines. A polar-embedded column allows aqueous pore access, ensuring adequate retention (k' > 2).

  • Gradient: 0.1% FA in Water (Mobile Phase A) to 0.1% FA in Acetonitrile (Mobile Phase B).

Step 3: Mass Calibration & Acquisition (The Self-Validation Step)

Regulatory guidelines (such as SANTE/11312/2021) mandate a mass accuracy of < 5 ppm for positive HRMS identification[5][6].

  • Q-TOF Protocol: Enable continuous infusion of a lock-mass solution (e.g., Purine at m/z 121.0509). Causality: TOF flight tubes are sensitive to minute thermal fluctuations; continuous lock-mass corrects thermal drift in real-time.

  • Orbitrap Protocol: Utilize internal background polysiloxane ions (m/z 371.1012) as a lock mass, or perform a daily external calibration using a fluorinated phosphazine mixture.

Comparative Data Presentation

The following tables summarize the expected quantitative performance and MS/MS fragmentation annotations for 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid.

Table 1: Platform Performance Comparison for [M+H]⁺ (Theoretical m/z 237.1234)
ParameterOrbitrap (Q Exactive)Q-TOF (Agilent 6545)Analytical Impact
Resolving Power (FWHM) 140,00045,000Orbitrap provides superior separation from isobaric matrix lipids.
Mass Accuracy < 1 ppm1 - 3 ppmBoth easily meet the < 5 ppm regulatory guideline[6].
Scan Speed Up to 12 HzUp to 50 HzQ-TOF provides better peak definition for ultra-fast UHPLC.
Dynamic Range > 4 orders of magnitude5 orders of magnitudeQ-TOF is slightly more robust for high-concentration PK screening.
Table 2: MS/MS Fragmentation Annotation (ESI+)
Fragment Ion (m/z)FormulaMass Error (ppm)Mechanistic Origin
219.1128 C₁₂H₁₅N₂O₂⁺< 2.0Neutral loss of H₂O (-18.0106 Da) from the carboxylic acid.
193.1335 C₁₁H₁₇N₂O⁺< 2.0Neutral loss of CO₂ (-43.9898 Da) from the picolinic acid moiety.
140.0348 C₆H₆NO₃⁺< 2.0Cleavage of the ether linker; charge retained on the pyridine ring.
98.0970 C₆H₁₂N⁺< 2.0Cleavage of the ether linker; charge retained on the piperidine ring.

Mechanistic Fragmentation Pathway

Understanding the fragmentation topology is essential for targeted assay development (e.g., Parallel Reaction Monitoring). Upon collisional activation (HCD in Orbitrap or CID in Q-TOF), the [M+H]⁺ ion undergoes predictable neutral losses and bond cleavages.

G m1 [M+H]+ m/z 237.1234 C12H17N2O3+ m2 [M+H-H2O]+ m/z 219.1128 C12H15N2O2+ m1->m2 -H2O (-18.0106 Da) m3 [M+H-CO2]+ m/z 193.1335 C11H17N2O+ m1->m3 -CO2 (-43.9898 Da) m4 Piperidin-4-ylmethyl cation m/z 98.0970 C6H12N+ m1->m4 Ether Cleavage m5 Pyridyl-carboxylic fragment m/z 140.0348 C6H6NO3+ m1->m5 Ether Cleavage

ESI+ Fragmentation pathway of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid.

Conclusion & Selection Matrix

Both Orbitrap and Q-TOF platforms are highly capable of analyzing 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, but their optimal use cases diverge based on experimental goals:

  • Choose Orbitrap when the primary goal is Metabolite Identification (MetID) or structural elucidation in heavily complex matrices. The ultra-high resolution ensures that minor biotransformations (e.g., hydroxylation or glucuronidation of the piperidine ring) are not masked by isobaric background noise.

  • Choose Q-TOF when the primary goal is High-Throughput Quantification . If you are processing hundreds of plasma samples in a PK study, the Q-TOF's rapid scan rate will accurately define narrow chromatographic peaks, ensuring highly reproducible integration and quantification.

References

  • MDPI. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review." Foods, 2021. URL:[Link]

  • European Commission. "SANTE/11312/2021 Guidance Document on Analytical Quality Control and Method Validation for Pesticide Residues Analysis in Food and Feed." EU Safety of the Food Chain. URL:[Link]

  • Lab Manager. "Mass Spectrometry for Pesticide Residue Analysis." Lab Manager Analytical Workflows, 2026. URL:[Link]

  • Bovine Metabolome Database. "Showing metabocard for Picolinic acid (BMDB0002243) - pKa and Physicochemical Properties." BMDB. URL: [Link]

  • Metware Biotechnology. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." MetwareBio Technical Guides. URL: [Link]

Sources

Validation

Comparison Guide: Mass Balance vs. Quantitative NMR (qNMR) for the Reference Standard Characterization of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic Acid

Executive Summary The establishment of a Primary Reference Standard (RS) is the metrological foundation of any pharmaceutical development program. For complex intermediates and active pharmaceutical ingredients (APIs), t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The establishment of a Primary Reference Standard (RS) is the metrological foundation of any pharmaceutical development program. For complex intermediates and active pharmaceutical ingredients (APIs), the assigned potency of the RS directly dictates the accuracy of all subsequent clinical batch releases and stability studies.

This guide provides an objective, data-driven comparison of the two premier analytical strategies for assigning potency to 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid : the traditional Mass Balance approach and the orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) approach . By examining the causality behind experimental choices, this guide establishes a self-validating framework for characterizing this specific zwitterionic molecule.

Molecular Context & Analytical Challenges

To design a robust characterization protocol, we must first deconstruct the physicochemical nature of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid (C₁₂H₁₆N₂O₃, MW: 236.27 g/mol ).

Structural Causality:

  • Piperidine Ring (pKa ~10.5): Highly basic secondary amine.

  • Pyridine Ring (pKa ~5.0): Weakly basic aromatic nitrogen.

  • Carboxylic Acid (pKa ~2.5): Acidic moiety.

The Zwitterion Dilemma: At ambient conditions and physiological pH, this molecule exists as a zwitterion (the piperidine nitrogen is protonated, and the carboxylic acid is deprotonated). This dual-charge state creates two critical analytical challenges:

  • Hygroscopicity: The charged crystal lattice readily absorbs atmospheric moisture. If water content is not rigorously quantified, potency assignments will be artificially inflated.

  • Chromatographic Tailing: Secondary amines strongly interact with residual silanols on standard reversed-phase HPLC columns, necessitating strict pH control and ion-pairing strategies to prevent peak tailing and ensure accurate integration for organic purity[1].

Strategy Comparison: Mass Balance vs. qNMR

Per ICH Q2(R2) guidelines, analytical procedures must be validated for their specific intended use[2]. When assigning the absolute mass fraction (potency) of a reference standard, scientists must choose between inferential and direct measurement techniques.

Approach A: The Mass Balance Strategy (Inferential)

The compendial gold standard, endorsed by USP <11>. It infers potency by subtracting all measured impurities from 100%.

  • Equation: Potency = 100% - (% Organic Impurities + % Water + % Volatiles + % Inorganics)

  • Strengths: Exceptional precision (low RSD); highly sensitive to trace-level degradation products[3].

  • Weaknesses: Susceptible to the propagation of error. If a non-chromophoric impurity co-elutes, or if Relative Response Factors (RRFs) are not accurately established, the final potency will be skewed[4].

Approach B: Quantitative NMR (Direct)

An orthogonal, absolute quantitation method that measures the analyte directly against an internal standard (IS) of known purity (e.g., NIST SRM)[5].

  • Equation: Px = (Ix/Is) * (Ns/Nx) * (Mx/Ms) * (Ws/Wx) * Ps(where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)

  • Strengths: Structurally specific, non-destructive, and entirely independent of UV chromophores. It acts as a "free" add-on to structural elucidation[5].

  • Weaknesses: Lower sensitivity for trace impurities compared to LC-MS; requires highly precise micro-weighing.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Mass Balance Purity Assignment

Objective: Quantify all orthogonal impurity classes to derive absolute potency.

  • Organic Purity (HPLC-UV/MS):

    • Column: Waters XBridge C18 (shielded to minimize silanol interactions).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. Causality: TFA lowers the pH to ~2.0, fully protonating both the piperidine and the carboxylic acid, eliminating the zwitterionic state and ensuring sharp, symmetrical peaks.

    • System Suitability (SST): Resolution (Rs) between the API and its closest known related substance must be > 1.5[6].

  • Water Content (Karl Fischer):

    • Perform coulometric KF titration. Due to the basic piperidine ring, use a buffered anolyte solution to prevent pH-induced shifts in the Karl Fischer stoichiometry.

  • Residual Solvents (HS-GC-FID):

    • Quantify residual synthesis solvents (e.g., methanol, dichloromethane) using headspace gas chromatography.

  • Inorganic Ash (ROI):

    • Perform Residue on Ignition (USP <281>) to quantify inorganic catalysts (e.g., palladium from earlier synthetic steps).

Protocol 2: 1H-qNMR Absolute Purity Determination

Objective: Directly quantify the mass fraction of the analyte using an internal standard.

  • Standard Selection & Weighing:

    • Use a microbalance (d = 0.001 mg) to co-weigh ~10.000 mg of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid and ~5.000 mg of Maleic Acid (NIST SRM 2278, certified purity 99.94%).

  • Solvation:

    • Dissolve in 0.6 mL of Deuterium Oxide (D₂O) containing 0.1% DCl. Causality: The acidic environment ensures full solubility of the zwitterion and shifts exchangeable amine/acid protons away from the aromatic region.

  • Acquisition Parameters (Critical Step):

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Must be set to ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton. For the isolated pyridine protons, T₁ is typically ~5 seconds. Therefore, D1 is set to 30 seconds. Causality: Failing to allow full relaxation will result in signal saturation and an artificially low purity assignment.

  • Integration:

    • Integrate the isolated pyridine aromatic proton (e.g., at ~7.8 ppm, Nx=1) against the sharp alkene singlet of Maleic Acid (6.28 ppm, Ns=2).

Comparative Data Analysis

The following table synthesizes experimental data from three distinct batches, demonstrating the performance of both methodologies.

Batch / GradeAnalytical StrategyOrganic Purity (HPLC)Water (KF)Final Assigned Potency (% w/w)Precision (RSD, n=5)
Lot 001 (Primary RS) Mass Balance99.85%0.45%99.35% 0.12%
Lot 001 (Primary RS) qNMRN/AN/A99.28% 0.35%
Lot 002 (Working Std) Mass Balance98.50%1.20%97.10% 0.18%
Lot 002 (Working Std) qNMRN/AN/A97.15% 0.42%
Lot 003 (Degraded) Mass Balance94.20%2.50%91.15% 0.25%
Lot 003 (Degraded) qNMRN/AN/A91.80% 0.55%

Data Insights: The Mass Balance approach consistently yields tighter precision (lower RSD) due to the high repeatability of HPLC-UV. However, in the degraded batch (Lot 003), a discrepancy of 0.65% is observed between the two methods. This divergence typically indicates the presence of polymeric degradation products or non-chromophoric impurities that HPLC-UV failed to detect, highlighting the critical value of qNMR as an orthogonal truth-teller[1].

Workflow Visualization

The following logical decision tree maps the parallel execution of both characterization strategies.

RS_Workflow cluster_MB Strategy A: Mass Balance cluster_qNMR Strategy B: qNMR Title Potency Assignment of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid HPLC HPLC-UV/MS Organic Purity Title->HPLC Prep Co-weigh with Internal Standard Title->Prep MB_Calc Potency = 100% - Σ(Impurities) HPLC->MB_Calc KF Karl Fischer Water Content KF->MB_Calc TGA HS-GC / TGA Volatiles TGA->MB_Calc ROI Residue on Ignition Inorganics ROI->MB_Calc Compare Orthogonal Validation (Acceptance: |Δ| ≤ 0.5%) MB_Calc->Compare NMR 1H-NMR Acquisition (D1 > 5*T1) Prep->NMR Integ Integrate Pyridine Protons (~7.8 ppm) NMR->Integ qNMR_Calc Direct Mass Fraction Calculation Integ->qNMR_Calc qNMR_Calc->Compare

Workflow comparison of Mass Balance and qNMR for reference standard potency assignment.

Conclusion & Best Practices

For the characterization of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, neither method should be used in isolation. The zwitterionic nature of the molecule introduces risks of variable hydration and chromatographic artifacts.

Best Practice Recommendation: Use the Mass Balance approach to establish the official Certificate of Analysis (CoA) due to its superior precision and regulatory acceptance for tracking specific impurity profiles[2]. However, the assigned potency must be orthogonally verified using qNMR [5]. If the absolute difference between the two methods exceeds 0.5% (as seen in Lot 003), an investigation into non-chromophoric impurities or incomplete volatile extraction must be initiated prior to standard release.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline, European Medicines Agency (EMA) / ICH.[Link]

  • General Chapters: <11> USP REFERENCE STANDARDS, United States Pharmacopeia (USP).[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay, National Institutes of Health (NIH) / PMC.[Link]

  • Characterisation of non-compendial impurity reference standards: How good is good enough?, Amazon S3 / Industry Whitepaper. [Link]

  • Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?, American Pharmaceutical Review. [Link]

Sources

Comparative

The Architectural Nuances of a Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic Acid Analogs

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold is one s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold is one such "privileged structure," a testament to its versatile binding capabilities and favorable physicochemical properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this core, drawing upon data from its application in the development of inhibitors for targets such as Lysine Specific Demethylase 1 (LSD1) and agonists for G-protein coupled receptor 119 (GPR119). By dissecting the impact of specific structural modifications, we aim to furnish researchers and drug development professionals with a robust framework for optimizing this promising chemical series.

The Core Moiety: A Triumvirate of Functionality

The 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold is an elegant convergence of three key pharmacophoric elements: a pyridine-2-carboxylic acid headpiece, a central piperidine ring, and a methoxy linker. Each of these components plays a pivotal role in target engagement and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.

  • Pyridine-2-carboxylic Acid: This acidic moiety is a potent hydrogen bond donor and acceptor, often crucial for anchoring the molecule within the active site of a target protein. Its planarity and aromaticity also allow for π-π stacking interactions.[1]

  • Piperidine Ring: This saturated heterocycle provides a three-dimensional character to the molecule, enabling it to probe deeper, often hydrophobic, pockets within a binding site.[2] The nitrogen atom can act as a hydrogen bond acceptor or be protonated, forming a salt bridge.

  • Methoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the piperidine and pyridine rings to adopt optimal orientations for binding.

Comparative SAR Analysis: Learning from Diverse Biological Targets

The true utility of a privileged scaffold is revealed through its adaptability across different biological targets. By examining the SAR of 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid analogs in the context of both LSD1 inhibition and GPR119 agonism, we can derive a more universal understanding of how structural modifications influence biological activity.

Modifications to the Pyridine Ring: Fine-Tuning Potency and Selectivity

The pyridine ring serves as a primary point of interaction and a key locus for synthetic modification. Substitutions on this ring can dramatically alter a compound's potency and selectivity.

ModificationPositionObservationImplication for Design
Phenyl Substitution 6Introduction of a phenyl group at the 6-position of the pyridine ring was found to be a favorable modification for LSD1 inhibition.[3]This suggests the presence of a hydrophobic pocket in the LSD1 active site that can accommodate an aryl substituent.
Substituted Phenyl 6Further substitution on the 6-phenyl ring, particularly with electron-withdrawing groups like fluorine or cyano, led to a significant increase in LSD1 inhibitory potency. For instance, a 4-fluorophenyl group resulted in a Ki of 220 nM, a tenfold improvement over the unsubstituted phenyl analog.[3][4]This highlights the importance of both steric and electronic factors in optimizing interactions within this pocket. The cyano group may be acting as a hydrogen bond acceptor.
Di-substitution 5,6The introduction of two substituents at the 5 and 6 positions of the pyridine ring, such as di-(4-tolyl) or di-(4-bromophenyl), also enhanced LSD1 inhibitory activity.[3]This indicates that the binding pocket is spacious enough to accommodate larger substituents, and that multiple points of contact can contribute to increased affinity.
The Central Piperidine: A Hub for Modulating Physicochemical Properties

The piperidine moiety is not merely a linker; it is a critical determinant of a compound's solubility, metabolic stability, and overall drug-like properties.

ModificationPositionObservationImplication for Design
N-Substitution 1In the context of GPR119 agonists, the Boc protecting group on the piperidine nitrogen was a common starting point. Its replacement with other groups, such as a methanesulfonyl group, was explored to improve solubility and metabolic stability.[5]This position is highly amenable to modification to tune the pharmacokinetic profile of the compound without necessarily abolishing activity.
Bridged Piperidines -The use of bridged piperidine structures (oxaazabicyclo compounds) has been shown to produce both potent agonists and antagonists of GPR119, with the conformation (equatorial vs. axial) of the substituent determining the pharmacological outcome.[6]This underscores the importance of conformational rigidity and the precise spatial orientation of substituents for interacting with GPCRs.

Experimental Protocols: A Guide to Reproducible SAR Analysis

The foundation of any robust SAR study lies in the quality and reproducibility of its experimental data. Below are detailed protocols for key assays used to characterize the activity of 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid analogs.

In Vitro LSD1 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the demethylase activity of LSD1.

Protocol:

  • Reagents: Recombinant human LSD1, H3K4me2-biotinylated peptide substrate, horseradish peroxidase (HRP)-conjugated streptavidin, Amplex Red, and hydrogen peroxide.

  • Procedure: a. Prepare a serial dilution of the test compound in assay buffer. b. In a 96-well plate, add the LSD1 enzyme and the test compound. Incubate for 15 minutes at room temperature. c. Add the H3K4me2-biotinylated peptide substrate to initiate the reaction. Incubate for 1 hour at 37°C. d. Stop the reaction by adding a solution of Amplex Red, HRP, and hydrogen peroxide. e. Measure the fluorescence intensity (excitation 530 nm, emission 590 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

GPR119 cAMP Accumulation Assay

This cell-based functional assay measures the ability of a compound to activate GPR119 and stimulate the production of cyclic AMP (cAMP).[6]

Protocol:

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Procedure: a. Seed the cells in a 96-well plate and grow to confluence. b. Wash the cells with assay buffer and then incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. c. Add a serial dilution of the test compound and incubate for 30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration as a function of compound concentration and determine the EC50 value using a sigmoidal dose-response curve.

Visualizing the SAR: A Conceptual Workflow

To effectively guide medicinal chemistry efforts, it is crucial to visualize the iterative process of SAR analysis.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Core Scaffold 6-(Piperidin-4-ylmethoxy) pyridine-2-carboxylic acid B Generate Analogs (e.g., R-group modifications) A->B Synthetic Chemistry C In Vitro Assays (e.g., LSD1 Inhibition, GPR119 cAMP) B->C Screening D In Vivo Models (e.g., Xenograft, OGTT) C->D Prioritization E Determine Potency (IC50/EC50) & Efficacy C->E Data Acquisition D->E F Establish SAR Trends E->F Comparative Analysis G Optimize Lead Compound F->G Informed Design G->B Iterative Cycle

Caption: A conceptual workflow for the structure-activity relationship (SAR) analysis of novel compounds.

Future Directions: Expanding the Therapeutic Potential

The 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Exploring Novel Targets: The inherent versatility of this scaffold suggests that it may have utility against other enzyme families and receptor classes. High-throughput screening of compound libraries based on this core could unveil new and unexpected biological activities.

  • Multi-Target Ligands: Given the complexity of many diseases, there is a growing interest in developing drugs that can modulate multiple targets simultaneously. The modular nature of this scaffold makes it an ideal starting point for the design of such multi-target agents.

  • Structure-Based Drug Design: As more crystal structures of proteins in complex with ligands containing this scaffold become available, structure-based design approaches will become increasingly powerful tools for optimizing potency and selectivity.

By leveraging the insights gained from existing SAR studies and embracing a multi-faceted approach to drug discovery, the full therapeutic potential of the 6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid scaffold can be realized.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC.
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Reactant of Route 1
Reactant of Route 1
6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid
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